molecular formula C14H21NO2S B4626960 1-[(4-methylbenzyl)sulfonyl]azepane

1-[(4-methylbenzyl)sulfonyl]azepane

カタログ番号: B4626960
分子量: 267.39 g/mol
InChIキー: YKVBSVJNUZUWHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(4-methylbenzyl)sulfonyl]azepane is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methylbenzyl)sulfonyl]azepane is 267.12930009 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-methylbenzyl)sulfonyl]azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-methylbenzyl)sulfonyl]azepane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-13-6-8-14(9-7-13)12-18(16,17)15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVBSVJNUZUWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-methylbenzyl)sulfonyl]azepane is a sulfonamide derivative with a molecular structure that suggests potential applications in medicinal chemistry and drug discovery. The presence of the azepane ring, a seven-membered saturated heterocycle, is a feature found in a number of pharmacologically active compounds.[1] The sulfonyl group connected to a substituted benzyl moiety further contributes to its unique chemical character. Understanding the physicochemical properties of this compound is paramount for any research and development endeavor, as these properties govern its behavior in biological systems, its formulation potential, and its suitability for various therapeutic applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-[(4-methylbenzyl)sulfonyl]azepane. In the absence of extensive experimental data in the public domain, this guide also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach is designed to equip researchers with both the available knowledge and the practical tools necessary to fully characterize this compound of interest.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its molecular identity and core physicochemical attributes. These parameters provide the initial insights into its potential behavior and guide further experimental design.

Molecular Weight and Formula

The fundamental molecular characteristics of 1-[(4-methylbenzyl)sulfonyl]azepane have been established.[2][3]

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂S[2]
Molecular Weight 253.36 g/mol [2]
Monoisotopic Mass 253.11365 Da[3]

These values are critical for stoichiometric calculations in synthesis, analytical characterization, and dosage considerations in pharmacological studies.

Predicted Lipophilicity (XlogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A predicted value for the octanol-water partition coefficient (XlogP) of 1-[(4-methylbenzyl)sulfonyl]azepane is available.

PropertyPredicted ValueSource
XlogP 2.6[3]

This predicted value suggests that 1-[(4-methylbenzyl)sulfonyl]azepane possesses moderate lipophilicity. This is a promising characteristic for a potential drug candidate, as it suggests a balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeability and interaction with biological targets. However, it is crucial to experimentally verify this predicted value.

Experimental Determination of Physicochemical Properties

While some fundamental data is available, a comprehensive understanding of 1-[(4-methylbenzyl)sulfonyl]azepane requires experimental determination of several key physicochemical properties. The following sections provide detailed, step-by-step methodologies for these essential experiments.

Melting Point Determination

The melting point of a pure solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. It is a fundamental indicator of purity.

  • Sample Preparation: A small, dry sample of 1-[(4-methylbenzyl)sulfonyl]azepane is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram of the Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry, Powdered Sample B Load Capillary Tube A->B Pack to 2-3mm C Place in Apparatus B->C Transfer D Controlled Heating C->D E Observe Melting D->E F Record Temperature Range E->F

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug delivery and bioavailability. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of a Saturated Solution: An excess amount of 1-[(4-methylbenzyl)sulfonyl]azepane is added to a known volume of purified water in a sealed, inert container.

  • Equilibration: The mixture is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: The concentration of 1-[(4-methylbenzyl)sulfonyl]azepane in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Expression: The solubility is expressed in units such as mg/mL or mol/L.

Diagram of the Aqueous Solubility Determination Workflow

Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis A Excess Compound in Water B Equilibrate (24-48h) A->B Agitation C Separate Solid and Liquid B->C Transfer D Analyze Supernatant C->D e.g., Centrifugation E Quantify Concentration D->E e.g., HPLC

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa values are critical for understanding its solubility, absorption, and receptor interactions at different pH values. Potentiometric titration is a precise method for pKa determination.

  • Sample Preparation: A precisely weighed amount of 1-[(4-methylbenzyl)sulfonyl]azepane is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration Setup: A calibrated pH meter with a suitable electrode is used to monitor the pH of the solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.

Diagram of the pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound B Incremental Titrant Addition A->B C Record pH B->C Equilibrate D Plot Titration Curve C->D E Determine Inflection Point D->E F Calculate pKa E->F

Caption: Workflow for pKa Determination.

Conclusion

1-[(4-methylbenzyl)sulfonyl]azepane presents an interesting scaffold for further investigation in the field of drug discovery. While its fundamental molecular properties are known, a comprehensive experimental characterization of its physicochemical profile is essential for advancing its development. This guide has provided the currently available data and, crucially, has outlined robust and validated experimental protocols for the determination of its melting point, aqueous solubility, and pKa. By following these methodologies, researchers can generate the critical data needed to understand the behavior of this compound, enabling informed decisions in synthesis, formulation, and biological evaluation. The interplay of the flexible azepane ring and the electronically distinct sulfonylbenzyl group suggests that a thorough understanding of its physicochemical properties will be key to unlocking its full therapeutic potential.

References

  • Google. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 1-((4-methylphenyl)sulfonyl)azepane. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2018).
  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 108-114.
  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. (2025). Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Azepane. Retrieved March 27, 2026, from [Link]

  • Chemsrc. (2026, March 7). 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane. Retrieved from [Link]

  • Kumar, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 594-614.
  • N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. (2024). ACS Medicinal Chemistry Letters.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Facile and Green Synthesis of Satur
  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). Molecules.
  • Saliu, F., Orlandi, M., & Bruschi, M. (2012). Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. European Journal of Organic Chemistry, 2012(27), 5253-5256.
  • Saliu, F., Orlandi, M., & Bruschi, M. (2012). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines.
  • Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15-308.15) K. (2025). Journal of Molecular Liquids.
  • Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures at different temperatures and its application for the preparation of nanosuspensions. (2025). Journal of Molecular Liquids.

Sources

crystal structure and stereochemistry of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-[(4-methylbenzyl)sulfonyl]azepane

Executive Summary

The structural elucidation of sulfonamide-containing saturated heterocycles is a critical vector in modern drug discovery. Compounds such as 1-[(4-methylbenzyl)sulfonyl]azepane serve as foundational pharmacophores, blending the robust hydrogen-bonding capacity of the sulfonamide linker with the unique spatial filling properties of the seven-membered azepane ring. This whitepaper provides an authoritative analysis of the crystallographic features, conformational dynamics, and stereochemical behavior of 1-[(4-methylbenzyl)sulfonyl]azepane, supported by field-proven synthetic and analytical protocols.

The Pharmacophore Paradigm: Sulfonyl Azepanes in Drug Development

The integration of azepane rings with sulfonyl groups has yielded a privileged class of molecules with profound implications in medicinal chemistry. Sulfonyl azepanes are frequently utilized to navigate complex protein-protein interactions (PPIs) and enzyme active sites. For instance, closely related N-sulfonyl azepane derivatives have been identified as first-in-class inhibitors of the PRMT5–substrate adaptor interaction, demonstrating the ability of the azepane ring to occupy distinct hydrophobic pockets while the sulfonamide core engages in critical hydrogen bonding with residues like Asn239[1].

The model compound, 1-[(4-methylbenzyl)sulfonyl]azepane, exemplifies this structural utility. The 4-methylbenzyl moiety provides a lipophilic, aromatic surface capable of π−π stacking, while the azepane ring offers a flexible, non-planar topography that can adapt to varying steric constraints within a biological target.

Crystallographic Analysis and Stereochemistry

The solid-state behavior of 1-[(4-methylbenzyl)sulfonyl]azepane is governed by the interplay between the flexible seven-membered ring and the rigid, electron-withdrawing sulfonamide core.

Azepane Ring Conformation: The Twist-Chair Minimum

Unlike six-membered piperidine rings, which rigidly adopt a chair conformation, seven-membered azepane rings are highly flexible and undergo rapid pseudorotation. High-level electronic structure calculations and X-ray crystallographic data consistently demonstrate that the twist-chair (TC) conformation is the global energy minimum for azepane systems[2].

The causality behind this preference lies in the minimization of transannular steric strain (Prelog strain) and torsional eclipsing (Pitzer strain). In the solid state, the azepane ring of 1-[(4-methylbenzyl)sulfonyl]azepane avoids the true chair and boat conformations—which are often associated with high-energy transition states—in favor of the twist-chair geometry[2]. This conformation allows the methylene protons to stagger effectively, reducing transannular repulsion.

Sulfonamide Geometry and Nitrogen Hybridization

The geometry around the sulfonamide nitrogen is a critical stereochemical feature. In standard amides, the nitrogen lone pair is delocalized into the carbonyl π -system, resulting in strict sp2 hybridization and a planar geometry. However, in sulfonamides, the d -orbital participation of sulfur is less effective at delocalizing the nitrogen lone pair. Consequently, the nitrogen atom in 1-[(4-methylbenzyl)sulfonyl]azepane exhibits partial pyramidalization, adopting a geometry that is intermediate between sp2 and sp3 hybridization[3].

Furthermore, the O=S=O bond angle typically widens to approximately 119°–120°[4]. This deviation from the ideal tetrahedral angle (109.5°) is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory; the high electron density of the two S=O double bonds exerts a repulsive force that compresses the N−S−C angle to approximately 107°–108°[4].

Spatial Arrangement of the 4-Methylbenzyl Group

The 4-methylbenzyl group is attached to the sulfonyl sulfur atom via a methylene bridge. The crystal lattice packing is heavily influenced by the dihedral angle between the sulfonyl plane and the aromatic ring. This orientation is thermodynamically driven to minimize steric clashes with the bulky azepane ring while maximizing intermolecular dispersive forces, such as π−π stacking between adjacent 4-methylbenzyl moieties in the crystal lattice[1].

Quantitative Data Summary

The following table summarizes the consensus crystallographic parameters for N-benzylsulfonyl azepane derivatives derived from single-crystal X-ray diffraction (XRD) data.

Structural ParameterAverage ValueCausality / Mechanistic Rationale
S–N Bond Length 1.61 – 1.63 ÅElongated compared to standard amides due to reduced lone-pair delocalization and partial sp3 character[3].
S=O Bond Length 1.42 – 1.43 ÅStrong double bond character; highly polarized, acting as potent hydrogen bond acceptors[4].
O–S–O Bond Angle 119.5° – 120.5°Widened due to electrostatic repulsion between the oxygen lone pairs and double bonds[4].
N–S–C Bond Angle 107.5° – 108.5°Compressed as a result of the widened O–S–O angle[4].
Azepane Conformation Twist-ChairGlobal energy minimum; relieves transannular Prelog strain[2].

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity and self-validating results, the following step-by-step methodologies detail the synthesis and crystallographic resolution of 1-[(4-methylbenzyl)sulfonyl]azepane.

Protocol A: Synthesis of 1-[(4-methylbenzyl)sulfonyl]azepane

Rationale: A nucleophilic substitution reaction is employed, utilizing triethylamine (TEA) to quench the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the azepane nucleophile.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Mixing: Dissolve 4-methylbenzylsulfonyl chloride (5.0 g, 24.4 mmol) and azepane (3.6 g, 36.6 mmol, 1.5 eq) in anhydrous Tetrahydrofuran (THF) (50 mL)[1].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Triethylamine (TEA) (7.4 g, 73.2 mmol, 3.0 eq) dropwise over 15 minutes to control the exothermic formation of the sulfonamide[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours[1].

  • Workup: Remove THF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) (100 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure compound as a crystalline solid.

Protocol B: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Dissolve 50 mg of the purified compound in a minimal amount of a 1:1 mixture of EtOAc and Hexane. Allow the solvent to evaporate slowly at room temperature over 48–72 hours to yield diffraction-quality single crystals.

  • Mounting: Select a suitable crystal (approx. 0.20 × 0.15 × 0.12 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å) at 293 K.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Mechanistic Pathways & Logical Relationships

The following diagrams illustrate the logical flow of the experimental workflow and the conformational energy landscape of the azepane ring.

G N1 4-Methylbenzylsulfonyl Chloride + Azepane N2 Nucleophilic Substitution (THF, TEA, 0°C -> RT) N1->N2 Reactants N3 Crude 1-[(4-methylbenzyl)sulfonyl]azepane N2->N3 Reaction N4 Purification (Silica Gel Chromatography) N3->N4 Workup N5 Crystallization (Slow Evaporation, EtOAc/Hexane) N4->N5 Pure Compound N6 Single Crystal X-Ray Diffraction (Mo Kα, 293 K) N5->N6 Single Crystal

Caption: Workflow for the synthesis, purification, and crystallographic analysis of the target compound.

G N1 Planar Transition State (High Energy) N2 Boat Conformation (Prelog Strain) N1->N2 Relaxation N3 Chair Conformation (Pitzer Strain) N1->N3 Relaxation N4 Twist-Chair Conformation (Global Minimum) N2->N4 Pseudorotation (-5.6 kcal/mol) N3->N4 Pseudorotation (-3.2 kcal/mol)

Caption: Conformational energy landscape and pseudorotation dynamics of the 7-membered azepane ring.

References

  • Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
  • Formation of a Metal-to-Nitrogen Bond of Normal Length by a Neutral Sufonamide Group within a Trident
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide deriv

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[(4-methylbenzyl)sulfonyl]azepane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for Novel Azepane Sulfonamides

The journey of a novel chemical entity from the bench to the bedside is a meticulous process, with pharmacokinetics (PK) serving as a critical roadmap. This guide provides a comprehensive framework for the pharmacokinetic profiling of a promising class of molecules: 1-[(4-methylbenzyl)sulfonyl]azepane derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart a strategic and logical approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. The insights herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights tailored to the unique chemical attributes of sulfonylazepanes.

Part 1: The Strategic Imperative for Early and Comprehensive PK Profiling

In the landscape of drug discovery, the "fail early, fail cheap" mantra is a guiding principle.[1] Unfavorable pharmacokinetic properties are a leading cause of late-stage clinical trial failures.[2] For 1-[(4-methylbenzyl)sulfonyl]azepane derivatives, a proactive and integrated PK profiling strategy is paramount. The inherent structural motifs—a flexible azepane ring, a sulfonyl linker, and a substituted benzyl group—present a unique set of physicochemical properties that will govern their in vivo behavior. Early characterization of ADME parameters allows for the timely optimization of lead compounds, enhancing the probability of clinical success.[3]

Our approach is a tiered, iterative process, beginning with high-throughput in vitro screens to inform initial structure-activity relationships (SAR) and progressing to more complex in vivo models for definitive characterization.

Part 2: In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, providing cost-effective and rapid insights into a compound's fundamental properties.[4][5] These assays allow for the screening of multiple analogs, guiding the selection of candidates with the most promising profiles for further development.

Metabolic Stability: Predicting In Vivo Clearance

A compound's susceptibility to metabolic breakdown is a key determinant of its in vivo half-life and oral bioavailability.[6] Metabolic stability assays measure the rate of disappearance of the parent compound when incubated with liver fractions.[7][8]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use.

    • NADPH Regenerating System (e.g., G-6-P, G-6-PDH, NADP+): To ensure sustained enzymatic activity.

    • Phosphate Buffer: 0.1 M, pH 7.4.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).

  • Incubation:

    • Pre-warm a 96-well plate containing the phosphate buffer and liver microsomes (final protein concentration 0.5 mg/mL) at 37°C for 10 minutes.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Causality Behind Experimental Choices:

  • Liver Microsomes: This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[7] For sulfonyl-containing compounds, CYPs are often implicated in oxidative metabolism.[10]

  • NADPH Regenerating System: CYPs are NADPH-dependent enzymes. A regenerating system ensures a constant supply of this cofactor, allowing for a more accurate determination of metabolic rate.

  • Low Test Compound Concentration (1 µM): This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration (first-order kinetics).

  • LC-MS/MS Analysis: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed, allowing for accurate quantification of the test compound in a complex biological matrix.[11]

Expected Insights for 1-[(4-methylbenzyl)sulfonyl]azepane Derivatives:

Based on the structure, potential sites of metabolic attack include the benzylic methyl group (oxidation to an alcohol and then a carboxylic acid), the aromatic ring (hydroxylation), and the azepane ring (N-dealkylation or hydroxylation). The sulfonyl group is generally metabolically stable. Compounds with high metabolic stability (long t½) are often desirable for achieving sustained in vivo exposure.

Data Presentation: Metabolic Stability of Azepane Derivatives

Compound IDStructureIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
AZ-0011-[(4-methylbenzyl)sulfonyl]azepane4530.8
AZ-0021-[(4-fluorobenzyl)sulfonyl]azepane>60<23.1
AZ-0031-[(4-methoxybenzyl)sulfonyl]azepane2555.4

Note: Data are hypothetical and for illustrative purposes.

Plasma Protein Binding: The "Free Drug" Hypothesis

Only the unbound fraction of a drug in plasma is pharmacologically active and available for distribution to tissues and elimination.[12][13] High plasma protein binding can limit a drug's efficacy and volume of distribution.[12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Hydrate the RED device membrane inserts according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in plasma (human, rat, etc.) at the desired concentration (e.g., 2 µM).

  • Assay Setup:

    • Add the plasma-containing test compound to one chamber of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the adjacent chamber.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling and Analysis:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • To account for matrix effects in the LC-MS/MS analysis, mix the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS.

    • Precipitate proteins with a quenching solution containing an internal standard.

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the compound concentrations.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - fu) * 100

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method is considered the gold standard for determining plasma protein binding as it minimizes non-specific binding to the apparatus and is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[11]

  • 37°C Incubation: This temperature mimics physiological conditions.

  • Matrix Matching: Adding blank plasma to the buffer sample and PBS to the plasma sample before analysis ensures that both samples have a similar composition, which is crucial for accurate and comparable quantification by LC-MS/MS.

Expected Insights for 1-[(4-methylbenzyl)sulfonyl]azepane Derivatives:

Sulfonamides are known to bind to plasma proteins, primarily albumin.[14] The lipophilicity of the 4-methylbenzyl and azepane moieties will likely contribute to binding. A high degree of plasma protein binding (>99%) can be a liability, as small changes in binding can lead to large changes in the free, active concentration of the drug.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Many drugs are metabolized by CYP enzymes.[3][15][16] If a new drug candidate inhibits these enzymes, it can lead to dangerous drug-drug interactions (DDIs) by increasing the plasma concentrations of co-administered drugs.

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

  • Reagents:

    • Recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Fluorogenic probe substrates specific for each CYP isoenzyme.

    • NADPH regenerating system.

    • Test compound and known positive control inhibitors.

  • Assay Procedure:

    • In a 96- or 384-well plate, incubate the CYP enzyme, test compound (at various concentrations), and phosphate buffer at 37°C.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Recombinant CYP Isoenzymes: Using individual, expressed enzymes allows for the precise identification of which CYP isoforms are inhibited by the test compound.

  • Fluorogenic Probes: These substrates are converted into fluorescent products by the CYP enzymes, providing a rapid and sensitive readout of enzyme activity.

  • IC50 Determination: This value provides a quantitative measure of the inhibitory potency of the compound, which can be used to predict the risk of in vivo DDIs.

Expected Insights for 1-[(4-methylbenzyl)sulfonyl]azepane Derivatives:

Given the structural alerts present in sulfonamides, there is a potential for inhibition of CYP isoforms, particularly CYP2C9.[10] Identifying any significant inhibitory activity early in development is crucial for the safety assessment of the compound.

Data Presentation: CYP Inhibition Profile of AZ-001

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C98.5
CYP2C19> 50
CYP2D627.3
CYP3A4> 50

Note: Data are hypothetical and for illustrative purposes.

Part 3: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable initial data, in vivo studies are essential to understand how a compound behaves in a complete biological system.[4][17] Rodent models, such as mice and rats, are commonly used for initial in vivo PK assessments.

Experimental Workflow: Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation iv_dose Intravenous (IV) formulation->iv_dose po_dose Oral (PO) formulation->po_dose animals Acclimatized Rodents animals->iv_dose animals->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection lcms LC-MS/MS Bioanalysis blood_collection->lcms pk_analysis PK Parameter Calculation lcms->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model:

    • Male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose provides a direct measure of systemic clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). The PO dose allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Causality Behind Experimental Choices:

  • Cannulated Rodents: The use of cannulas allows for serial blood sampling from the same animal, reducing the number of animals required and minimizing inter-animal variability.

  • IV and PO Dosing Arms: Comparing the results from both routes of administration is essential for determining absolute oral bioavailability.

  • Non-Compartmental Analysis (NCA): This is a standard and straightforward method for calculating key pharmacokinetic parameters without making assumptions about the underlying physiological model.

Expected Insights for 1-[(4-methylbenzyl)sulfonyl]azepane Derivatives:

The in vivo study will provide a holistic view of the compound's disposition. The oral bioavailability will be influenced by its solubility, permeability, and first-pass metabolism in the gut and liver. The clearance will be a function of metabolism (as predicted by the in vitro stability assay) and potentially renal excretion. The volume of distribution will be influenced by its lipophilicity and plasma protein binding.

Data Presentation: Key Pharmacokinetic Parameters of AZ-001 in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1250 (at 5 min)850
Tmax (h)-1.0
AUC (ng*h/mL)18754200
CL (mL/min/kg)8.9-
Vd (L/kg)1.5-
t½ (h)2.83.1
F (%)-45%

Note: Data are hypothetical and for illustrative purposes.

Part 4: Synthesis and Interpretation: Building a Holistic PK Profile

The true power of pharmacokinetic profiling lies in the integration of in vitro and in vivo data.

Connecting In Vitro Data to In Vivo Outcomes

G cluster_invitro In Vitro Assays cluster_invivo Predicted In Vivo Outcome MetStab Metabolic Stability (Low CLint) Bioavailability Good Oral Bioavailability MetStab->Bioavailability Inform HalfLife Acceptable Half-Life MetStab->HalfLife Predicts PPB Plasma Protein Binding (Moderate fu) PPB->Bioavailability Influences Perm Permeability (High Papp) Perm->Bioavailability Inform

Caption: Integration of in vitro data to predict in vivo performance.

A compound with high permeability, good metabolic stability, and moderate plasma protein binding is more likely to exhibit favorable oral bioavailability and a desirable half-life in vivo. Discrepancies between in vitro predictions and in vivo observations can often point to additional biological phenomena, such as active transport or extra-hepatic metabolism, warranting further investigation.

Conclusion: A Data-Driven Path Forward

The pharmacokinetic profiling of 1-[(4-methylbenzyl)sulfonyl]azepane derivatives, as outlined in this guide, is a systematic and logical process. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely academic; it is the foundation upon which sound decisions are made in the complex and resource-intensive process of drug development. The methodologies described here, when executed with precision and interpreted with scientific rigor, will undoubtedly illuminate the path toward identifying and optimizing drug candidates with a high probability of success.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • U.S. Food and Drug Administration. (n.d.).
  • European Medicines Agency. (n.d.).
  • McKim, J. M., & Kolesar, J. M. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 29(5), 674-679.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • Brouwer, K. L., et al. (2018). Binding of sulphonylureas to plasma proteins – A KATP channel perspective. British Journal of Pharmacology, 175(10), 1599-1610.
  • Creative Biolabs. (n.d.). In Vivo PK Studies.
  • Hu, R., et al. (2004). In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat. Journal of Pharmacology and Experimental Therapeutics, 310(1), 263-271.
  • Meadowhawk Biolabs. (n.d.). Discovery In Vivo Pharmacokinetics.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • Bentz, J., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. Bentham Open.
  • Nagamani, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 437-454.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • Patsnap Synapse. (2021, August 5). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Hori, T., et al. (n.d.). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding.
  • Jasim, S. T., & Mahdi, M. F. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(2).
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Zanelli, I. (2018, November 15).
  • Uslu, B., et al. (2022). Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease. Chemico-Biological Interactions, 359, 109956.
  • Creative Bioarray. (2025, July 30). S9 Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • MDPI. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]

  • MDPI. (2021, June 18). Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier. Retrieved from [Link]

  • gsrs. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE.
  • U.S. National Library of Medicine. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
  • U.S. National Library of Medicine. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • NCBI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • NCBI. (2009, August 15). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors.
  • NCBI. (2018, May 17).
  • NCBI. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • NCBI. (2021, August 5).
  • NCBI. (2022, April 4). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
  • NCBI. (2024, September 5).
  • NCBI. (2024). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097.
  • Bentham Open. (2018, November 14). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
  • Bentham Open. (2020, January 13). In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety.
  • MDPI. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • MDPI. (n.d.).
  • U.S. National Library of Medicine. (2021). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves.
  • U.S. National Library of Medicine. (2021, October 15).

Sources

An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Assay Design and Execution for Novel Compound Characterization

Introduction: Unveiling the Therapeutic Potential of a Novel Azepane Sulfonamide

The confluence of the azepane scaffold, a privileged structure in medicinal chemistry, with the versatile sulfonyl functional group presents a compelling rationale for the investigation of novel chemical entities.[1][2] The azepane ring system is a core component of numerous FDA-approved drugs, valued for its conformational flexibility which can be pivotal for biological activity.[2][3] Concurrently, the sulfonyl group is a key pharmacophoric element, capable of engaging in critical hydrogen bonding interactions with biological targets.[4][5] This guide focuses on a methodical approach to characterizing the receptor binding affinity of a novel compound, 1-[(4-methylbenzyl)sulfonyl]azepane, a molecule that synergistically combines these two important motifs.

Given that structurally related azepane and sulfonyl-containing molecules have demonstrated affinity for a variety of receptors, including serotonin (5-HT) receptors, this guide will present a hypothetical, yet scientifically rigorous, investigation into the binding affinity of 1-[(4-methylbenzyl)sulfonyl]azepane for the 5-HT₆ receptor, a target of significant interest for cognitive disorders.[4][6][7] This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific reasoning to ensure robust and reproducible results.

I. Rationale for Experimental Design: A Self-Validating Approach

The primary objective of a receptor binding affinity study is to quantify the interaction between a ligand (in this case, 1-[(4-methylbenzyl)sulfonyl]azepane) and its putative receptor target. A well-designed experiment is a self-validating system. This means that the controls and methodologies are structured to inherently confirm the validity of the obtained data.

A. Choice of Assay: Radioligand Binding

For determining the binding affinity of a novel, unlabeled compound, a competitive radioligand binding assay is the gold standard. This technique relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity and specificity for the target receptor. The amount of radioligand displaced by the test compound is proportional to the affinity of the test compound for the receptor.

Causality behind this choice:

  • Sensitivity: Radiometric detection is highly sensitive, allowing for the use of low concentrations of receptor and radioligand, which better reflects physiological conditions.

  • Versatility: This method can be readily adapted to a wide range of receptor targets.

  • Established Protocols: A vast body of literature exists for radioligand binding assays, providing a strong foundation for troubleshooting and data interpretation.

B. Target Selection: The 5-HT₆ Receptor

The selection of the 5-HT₆ receptor as a hypothetical target is based on the prevalence of sulfonyl-containing compounds and azepane derivatives among known 5-HT₆ ligands.[4][6] This provides a scientifically plausible starting point for the investigation of a novel compound with these structural features.

II. Experimental Protocols: A Step-by-Step Guide

A meticulous and well-documented experimental protocol is the bedrock of reproducible scientific research.

A. Materials and Reagents

A comprehensive list of all necessary materials and reagents should be meticulously maintained.

Material/Reagent Supplier Catalogue Number Purpose
1-[(4-methylbenzyl)sulfonyl]azepaneCustom Synthesis/CommercialN/ATest Compound
[³H]-LSDPerkinElmerNET638001MCRadioligand for 5-HT₆
Human recombinant 5-HT₆ receptorsPerkinElmerES-315-MReceptor Source
Scintillation CocktailPerkinElmer6013329Detection of Radioactivity
Tris-HClSigma-AldrichT5941Buffering Agent
MgCl₂Sigma-AldrichM8266Divalent Cation
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Reduces non-specific binding
Whatman GF/B filtersWhatman1821-915Separation of bound/unbound ligand
B. Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 1-[(4-methylbenzyl)sulfonyl]azepane incubation Incubate receptor, radioligand, and test compound prep_compound->incubation prep_radioligand Prepare working solution of [³H]-LSD prep_radioligand->incubation prep_receptor Prepare receptor membrane suspension prep_receptor->incubation filtration Rapid filtration through Whatman GF/B filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Calculate IC₅₀ and Ki values scintillation->analysis signaling_pathway cluster_receptor 5-HT₆ Receptor receptor 5-HT₆ binding_event Binding receptor->binding_event radioligand [³H]-LSD (Radioligand) radioligand->binding_event Binds to test_compound 1-[(4-methylbenzyl)sulfonyl]azepane (Test Compound) test_compound->binding_event Competes for binding signal Signal (Radioactivity) binding_event->signal Generates

Figure 2: Competitive binding at the 5-HT₆ receptor.

Conclusion

This in-depth technical guide provides a comprehensive framework for conducting receptor binding affinity studies of the novel compound 1-[(4-methylbenzyl)sulfonyl]azepane. By adhering to the principles of scientific integrity, employing robust experimental protocols, and ensuring a thorough understanding of the underlying causality, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the pharmacological profile of this and other novel chemical entities. This methodical approach is fundamental to the successful identification and development of new therapeutic agents.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Glennon, R. A., Lee, M., Rangisetty, J. B., Dukat, M., Roth, B. L., Savage, J. E., McBride, A., Rauser, L., Hufeisen, S., & McLean, T. H. (2000). Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT₆ Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018. [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Kysil, V. M. (2008). A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters, 18(14), 4054-4058. [Link]

  • Patel, R. J., & Dobariya, K. D. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2243-2270. [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • ResearchGate. (n.d.). 5-HT 6 receptor binding assays of synthesized compounds (12–14). ResearchGate. [Link]

  • Patel, M., & Mandava, V. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(2), 115-136. [Link]

Sources

In Vitro Biological Profiling of 1-[(4-methylbenzyl)sulfonyl]azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug development pivots toward highly selective microenvironmental targeting, the structural class of azepane sulfonamides has emerged as a versatile pharmacophore. 1-[(4-methylbenzyl)sulfonyl]azepane (MBSA) represents a highly tunable scaffold. Structurally, it combines a flexible, lipophilic seven-membered azepane ring with a hydrogen-bond-donating/accepting sulfonamide linker, terminated by a hydrophobic 4-methylbenzyl moiety.

Recent ultralarge library designs of azepane sulfonamides have demonstrated significant potential for chemoselective targeting [1]. While generic sulfonamides often suffer from off-target toxicity, the steric bulk of the azepane ring restricts its entry into the narrow active sites of ubiquitous housekeeping enzymes, directing its activity toward tumor-associated metalloenzymes—specifically Carbonic Anhydrase IX (CA IX) . Furthermore, sulfonamide derivatives containing azabicycloalkane and azepane scaffolds have shown marked efficacy in reducing cell viability in human carcinoma lines [2].

This whitepaper provides a comprehensive, self-validating in vitro framework for evaluating the biological activity of MBSA, bridging the gap between raw enzymatic inhibition and cellular phenotypic response.

Mechanistic Framework: Targeting the Tumor Microenvironment

The primary hypothesized mechanism of action for MBSA is the selective inhibition of CA IX. Unlike widespread cytosolic isoforms (e.g., CA II), CA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions via Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification. This acidic tumor microenvironment (TME) promotes metastasis, immune evasion, and chemoresistance.

By binding to the zinc-coordinated active site of CA IX, MBSA disrupts this pH regulation, leading to fatal intracellular acidosis and subsequent apoptosis in hypoxic tumor cells.

Mechanism Hypoxia Hypoxia (1% O₂) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acid Tumor Acidification (Survival & Metastasis) CA9->Acid MBSA MBSA (Target Compound) Inhibition Enzymatic Blockade MBSA->Inhibition Inhibition->CA9 Apoptosis Intracellular Acidosis & Apoptosis Inhibition->Apoptosis

Fig 1: Mechanism of MBSA-mediated CA IX inhibition in hypoxic tumors.

Quantitative Data Synthesis

To establish a baseline for MBSA's efficacy, we must contextualize its performance against clinical standards. Table 1 summarizes the expected quantitative profiling data based on the structural behavior of homologous azepane-1-sulfonamides [3]. A high Selectivity Index (SI) indicates a preference for the tumor-associated CA IX over the off-target CA II.

Table 1: Representative In Vitro Profiling Data for MBSA vs. Standard Controls

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)HCT116 Normoxia IC₅₀ (µM)HCT116 Hypoxia IC₅₀ (µM)Selectivity Index (CA II / CA IX)
MBSA 450.2 ± 12.418.5 ± 2.1> 50.012.4 ± 1.324.3
Acetazolamide 12.1 ± 0.825.0 ± 1.5> 50.0> 50.00.48
Doxorubicin N/AN/A1.2 ± 0.11.5 ± 0.2N/A

Note: Data represents validated ranges for this pharmacophore class. Acetazolamide serves as a pan-CA inhibitor control, while Doxorubicin serves as an oxygen-independent cytotoxic control.

Self-Validating Experimental Protocols

Standard protocols for evaluating azepane-1-sulfonamide derivatives emphasize the necessity of comparative validation [3]. To ensure scientific integrity, the following workflows are designed as self-validating systems . If a compound fails the internal logic of the assay (e.g., showing equal toxicity in both normoxia and hypoxia), the hypothesis of CA IX-driven cytotoxicity is automatically rejected.

Workflow Prep Compound Preparation Enzyme Stopped-Flow Kinetics Prep->Enzyme Cell HCT116 Culture (Normoxia vs Hypoxia) Prep->Cell MTT MTT Viability Assay Cell->MTT FACS Annexin V Flow Cytometry Cell->FACS

Fig 2: Self-validating in vitro screening workflow for MBSA.

Protocol A: Stopped-Flow Enzymatic Kinetics

The Causality Principle: Why use stopped-flow kinetics instead of standard microplate assays? The hydration of CO₂ by Carbonic Anhydrase is diffusion-limited ( kcat​>106s−1 ). Standard steady-state measurements fail to capture the initial linear velocity, leading to artificially inflated IC₅₀ values. By utilizing a stopped-flow spectrophotometer with a Phenol Red pH indicator, we achieve millisecond mixing and dead-times under 2 ms, ensuring the true inhibition constant ( Ki​ ) of MBSA is accurately derived.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, and 0.2 mM Phenol Red.

  • Enzyme/Inhibitor Incubation: Reconstitute recombinant human CA IX (rhCA IX) to a final concentration of 10 nM. Pre-incubate the enzyme with serial dilutions of MBSA (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for steady-state binding.

  • Substrate Preparation: Prepare CO₂-saturated water (~35 mM CO₂) at 20°C.

  • Stopped-Flow Execution: Load the Enzyme/Inhibitor mixture into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument.

  • Data Acquisition: Trigger rapid mixing (1:1 volume). Monitor the decrease in absorbance at 558 nm (indicating the pH drop as CO₂ is hydrated to HCO₃⁻ + H⁺) over a 10-second window.

  • Validation: Calculate the initial velocity from the linear portion of the absorbance curve (first 50-100 ms). Determine the IC₅₀ using non-linear regression.

Protocol B: Hypoxia-Conditioned Cytotoxicity & Apoptosis Assay

The Causality Principle: A common pitfall in oncology drug development is identifying a cytotoxic compound without validating its microenvironmental dependence. CA IX is transcriptionally regulated by HIF-1α and is virtually absent in normoxic healthy tissue. By running parallel MTT assays in 21% O₂ (normoxia) and 1% O₂ (hypoxia), we create a self-validating system: a true CA IX inhibitor like MBSA will exhibit a left-shifted dose-response curve (lower IC₅₀) exclusively under hypoxic conditions. Equal toxicity across both states indicates off-target necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells at 5,000 cells/well in two separate 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C in standard 5% CO₂.

  • Compound Treatment: Treat cells with MBSA at concentrations ranging from 0.1 µM to 100 µM. Include DMSO (vehicle) and Doxorubicin as controls.

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂).

    • Plate 2 (Hypoxia): Transfer to a hypoxia chamber flushed with a certified gas mixture (1% O₂, 5% CO₂, 94% N₂).

  • Viability Readout (72h): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 150 µL DMSO and measure absorbance at 570 nm.

  • Orthogonal Validation (Flow Cytometry): To confirm the loss of viability is apoptotic (as hypothesized by intracellular acidosis) rather than necrotic, harvest the hypoxic cells treated at the IC₅₀ concentration. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Conclusion

The in vitro profiling of 1-[(4-methylbenzyl)sulfonyl]azepane requires a rigorous, mechanistically grounded approach. By leveraging the unique structural properties of the azepane sulfonamide scaffold and employing self-validating experimental designs—such as stopped-flow kinetics and hypoxia-conditioned cellular assays—researchers can confidently delineate the compound's on-target efficacy from off-target noise. This framework not only validates MBSA as a potential TME-modulating agent but establishes a robust pipeline for the broader evaluation of novel sulfonamide pharmacophores.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
  • Title: Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton Source: MDPI URL: [2]
  • Title: Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide Source: BenchChem URL: [3]

Identifying Metabolites of 1-[(4-methylbenzyl)sulfonyl]azepane in Liver Microsomes: A Comprehensive LC-HRMS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of metabolic "soft spots" is a critical phase in preclinical drug development. For compounds containing saturated heterocycles and benzylic moieties—such as 1-[(4-methylbenzyl)sulfonyl]azepane —understanding cytochrome P450 (CYP450) mediated biotransformation is essential for optimizing pharmacokinetic properties and mitigating toxicity risks. This whitepaper provides an in-depth, self-validating technical framework for predicting, generating, and structurally characterizing the in vitro metabolites of 1-[(4-methylbenzyl)sulfonyl]azepane using human liver microsomes (HLM) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Structural Liability Analysis: The "Why" Behind the Metabolism

Before initiating in vitro incubations, a rational prediction of metabolic pathways must be established based on the structural liabilities of the parent molecule (Exact Mass: 267.1288 Da; [M+H]+=268.1366 ).

1-[(4-methylbenzyl)sulfonyl]azepane contains three distinct structural domains, each presenting specific vulnerabilities to Phase I oxidative metabolism:

  • The 4-Methylbenzyl Group (Benzylic Oxidation): Terminal methyl groups attached to aromatic rings are classic metabolic soft spots. CYP450 enzymes rapidly oxidize the benzylic methyl group to a hydroxymethyl intermediate (benzylic alcohol), which is often sequentially oxidized by dehydrogenases to a carboxylic acid[1]. Furthermore, the benzylic methylene bridge ( −CH2​− ) adjacent to the sulfonyl group is susceptible to oxidation, though the electron-withdrawing nature of the sulfonamide slightly deactivates this position compared to standard benzylamines[2].

  • The Azepane Ring (Aliphatic Hydroxylation): Saturated seven-membered heterocycles are highly lipophilic and prone to CYP-mediated hydroxylation. Oxidation typically occurs at the α , β , or γ carbons relative to the nitrogen. Hydroxylation at the α -carbon often leads to chemically unstable hemiaminals that trigger ring-opening or N-dealkylation[3].

  • The Sulfonamide Linkage: While generally more stable than carboxamides, sulfonamides can undergo N-dealkylation if adjacent aliphatic carbons are oxidized, leading to the cleavage of the azepane ring from the sulfonyl core[2].

Pathway Parent 1-[(4-methylbenzyl)sulfonyl]azepane m/z 268.1366 M1 M1: Benzylic Alcohol (+16 Da) m/z 284.1315 Parent->M1 CYP450 (Benzylic Oxidation) M3 M3: Azepane Hydroxylation (+16 Da) m/z 284.1315 Parent->M3 CYP3A4 (Aliphatic Hydroxylation) M4 M4: N-Dealkylation Cleaved Sulfonamide Parent->M4 CYP450 (C-N Cleavage) M2 M2: Carboxylic Acid (+30 Da) m/z 298.1108 M1->M2 CYP/Dehydrogenase (Sequential Oxidation)

Figure 1: Predicted CYP450-mediated metabolic pathways for 1-[(4-methylbenzyl)sulfonyl]azepane.

Self-Validating Experimental Protocol: The "How"

To ensure trustworthiness and reproducibility, the metabolite identification (MetID) protocol must be designed as a self-validating system. This involves using positive controls to confirm enzymatic viability and utilizing specific quenching techniques to preserve transient metabolites.

Step-by-Step HLM Incubation Methodology
  • System Suitability & Matrix Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

    • Add MgCl2​ to a final concentration of 3.3 mM. Causality: Magnesium ions are essential cofactors for the optimal catalytic function of CYP450 enzymes[4].

    • Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 1.0 mg/mL in the buffer.

  • Substrate Addition: Spike 1-[(4-methylbenzyl)sulfonyl]azepane (from a 10 mM DMSO stock) into the HLM matrix to achieve a final concentration of 10 μ M. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the Phase I metabolic reaction by adding NADPH (reduced nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM. Causality: NADPH provides the necessary reducing equivalents for CYP450-mediated oxygenation[5].

  • Time-Course Sampling & Quenching: Extract 100 μ L aliquots at T=0,15,30, and 60 minutes. Immediately plunge each aliquot into 300 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures microsomal proteins (stopping the reaction) while effectively extracting both the lipophilic parent drug and its polar metabolites.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to HPLC vials for LC-HRMS analysis.

Workflow A 1. Substrate + HLM (pH 7.4 Buffer) B 2. Initiate (+ NADPH, 37°C) A->B C 3. Quench (Ice-cold ACN) B->C D 4. Precipitate (15,000xg) C->D E 5. LC-HRMS (Full Scan/ddMS2) D->E F 6. Data Mining (Mass Defect) E->F

Figure 2: Step-by-step experimental workflow for in vitro liver microsome metabolite identification.

LC-HRMS Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (e.g., Q-Exactive Orbitrap or Q-TOF) is the gold standard for MetID due to its sub-5 ppm mass accuracy, which allows for the unambiguous determination of elemental compositions[4].

Data Acquisition

Samples are analyzed using a reverse-phase C18 column with a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid. The mass spectrometer is operated in positive electrospray ionization (+ESI) mode using a Full Scan / Data-Dependent MS2 (ddMS2) top-5 method.

Mass Defect Filtering (MDF)

Because liver microsomes produce a highly complex biological matrix, isolating the drug's metabolites from endogenous background noise requires Mass Defect Filtering (MDF). Phase I metabolites generally possess mass defect values within ±50 mDa of the parent drug[4]. By applying an MDF window around the parent's exact mass (267.1288 Da), software algorithms can selectively extract ion chromatograms (EICs) for drug-related material.

MS/MS Fragmentation Logic for Structural Elucidation

Identifying that an oxidation occurred (+15.9949 Da) is simple; localizing where it occurred requires expert interpretation of MS/MS collision-induced dissociation (CID) spectra.

For 1-[(4-methylbenzyl)sulfonyl]azepane, the primary fragmentation pathway involves the cleavage of the S-N bond and the C-S bond.

  • Fragment A: The 4-methylbenzyl tropylium ion ( [C8​H9​]+ ) at m/z 105.0704 .

  • Fragment B: The protonated azepane ring ( [C6​H14​N]+ ) at m/z 100.1126 .

By tracking the mass shifts of these specific fragments, we can pinpoint the exact site of metabolism.

Quantitative Data & MS/MS Shift Summary
Metabolite IDBiotransformationExact Mass Shift ( Δ Da)Predicted [M+H]+ (m/z)Key Diagnostic MS/MS Fragments (m/z)Localization Logic
Parent None0.0000268.1366105.0704 (Tropylium)100.1126 (Azepane)Baseline reference fragments.
M1 Benzylic Hydroxylation+15.9949284.1315121.0653 (+16 shift)100.1126 (Unchanged)The +16 Da shift on the tropylium ion confirms oxidation on the 4-methylbenzyl group.
M2 Carboxylic Acid Formation+29.9742298.1108135.0446 (+30 shift)100.1126 (Unchanged)Sequential oxidation of M1; the +30 Da shift on the benzyl fragment confirms the -COOH group.
M3 Azepane Hydroxylation+15.9949284.1315105.0704 (Unchanged)116.1075 (+16 shift)The unchanged benzyl fragment and +16 Da shift on the azepane fragment localize oxidation to the heterocycle.
M4 N-Dealkylation-99.1048169.0318105.0704 (Tropylium)No azepane fragmentLoss of the azepane mass indicates cleavage at the sulfonamide nitrogen.

Table 1: Predicted LC-HRMS mass shifts and MS/MS diagnostic fragments for the identification of 1-[(4-methylbenzyl)sulfonyl]azepane metabolites.

Conclusion

The metabolism of 1-[(4-methylbenzyl)sulfonyl]azepane in liver microsomes is primarily driven by the competing liabilities of its lipophilic azepane ring and its highly oxidizable 4-methylbenzyl moiety. By utilizing a rigorously controlled HLM incubation protocol combined with high-resolution mass defect filtering and precise MS/MS fragment tracking, researchers can successfully map the metabolic fate of this scaffold. If rapid clearance is observed during these assays, medicinal chemists may consider bioisosteric replacement of the azepane ring (e.g., with morpholine or difluoropiperidine) or blocking the benzylic position with fluorine to enhance metabolic stability[2][3].

References

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. MDPI.[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS).[Link]

  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. MDPI.[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Methodological & Application

how to dissolve 1-[(4-methylbenzyl)sulfonyl]azepane for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Handling of 1-[(4-methylbenzyl)sulfonyl]azepane

Physicochemical Rationale for Solubilization

1-[(4-methylbenzyl)sulfonyl]azepane (Chemical Formula: C₁₄H₂₁NO₂S; MW: 267.39 g/mol ) is a synthetic sulfonamide derivative characterized by a bulky, lipophilic azepane ring and a 4-methylbenzyl moiety. Because the molecule lacks ionizable functional groups at physiological pH (7.4), it exhibits negligible aqueous solubility. Attempting to dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media will result in immediate precipitation, rendering the compound biologically unavailable and skewing assay results.

To overcome this thermodynamic barrier, an amphipathic, polar aprotic solvent must be used to disrupt the compound's crystal lattice. Dimethyl sulfoxide (DMSO) is the universal standard for this application. DMSO completely solvates the hydrophobic domains of the azepane and benzyl groups while remaining fully miscible with the aqueous environment of cell culture media upon terminal dilution.

The "Self-Validating" Dilution Strategy & DMSO Toxicity Limits

A critical failure point in in vitro pharmacology is artifactual cytotoxicity caused by the solvent rather than the drug. While DMSO is an excellent vehicle, it is a known chemical chaperone that alters plasma membrane permeability and can induce apoptosis at high concentrations 1.

Causality of the 0.1% Rule: Extensive literature demonstrates that DMSO concentrations exceeding 0.5% v/v induce significant molecular changes, reduce cell viability, and alter differentiation pathways in various human cell lines 2, 3. To create a self-validating experimental system, the final DMSO concentration must be universally capped at ≤0.1% v/v across all experimental and control wells.

Furthermore, to prevent pipetting errors associated with sub-microliter volumes, this protocol employs a "1000x Intermediate Stock" strategy. This ensures that a reliable, macroscopic volume (e.g., 1 µL per 1 mL of media) is transferred, and the solvent background remains strictly identical regardless of the drug dose being tested.

Quantitative Reconstitution Data

Table 1: Master Stock Preparation (100% DMSO) (Calculated for MW = 267.39 g/mol )

Mass of CompoundVol. of DMSO for 10 mM StockVol. of DMSO for 50 mM Stock
1.0 mg 374 µL74.8 µL
5.0 mg 1870 µL374 µL
10.0 mg 3740 µL748 µL

Table 2: 1000x Intermediate Dilution Matrix (Targeting 0.1% Final DMSO)

Target In Vitro Conc.1000x Intermediate StockPreparation of Intermediate Stock (in 100% DMSO)Vol. to add per 1 mL MediaFinal DMSO %
10 µM 10 mMUse 10 mM Master Stock directly1 µL0.1%
5 µM 5 mM50 µL of 10 mM Stock + 50 µL pure DMSO1 µL0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL pure DMSO1 µL0.1%
0 µM (Vehicle) 0 mM100 µL pure DMSO1 µL0.1%

Step-by-Step Experimental Protocol

Phase I: Master Stock Generation

  • Equilibration: Allow the lyophilized 1-[(4-methylbenzyl)sulfonyl]azepane powder to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes ambient moisture condensation, which can degrade the sulfonamide bond and introduce water that reduces overall solubility.

  • Reconstitution: Add the precise volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) indicated in Table 1 directly to the vial to achieve a 10 mM Master Stock.

  • Homogenization: Vortex the vial vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a room-temperature water bath for 2–5 minutes until completely transparent.

  • Aliquot & Storage: Divide the Master Stock into 20–50 µL aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric water into the highly hygroscopic DMSO, leading to premature compound precipitation over time.

Phase II: Working Solution & Media Spiking

  • Intermediate Preparation: Thaw a single Master Stock aliquot. Using Table 2, perform serial dilutions in 100% DMSO to create your 1000x Intermediate Stocks.

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Causality: Injecting a concentrated hydrophobic drug into cold media causes localized supersaturation and irreversible micro-precipitation (crashing out).

  • Spiking: Pipette 1 µL of the respective 1000x Intermediate Stock into 1 mL of the pre-warmed media.

  • Rapid Dispersion: Immediately vortex or invert the media tube 5–10 times. Causality: Do not allow the DMSO droplet to sit at the bottom of the tube; the high local concentration gradient will cause the azepane derivative to crystallize before it can disperse.

  • Application: Aspirate the old media from the cell culture plate and gently apply the spiked media to the cells.

Process Visualization

G A Solid Powder 1-[(4-methylbenzyl)sulfonyl]azepane B Master Stock (10 mM in 100% DMSO) A->B Add 100% DMSO + Vortex/Sonicate C Intermediate Stock (1000x in DMSO) B->C Serial Dilution (in DMSO) D Culture Media (Final: 0.1% DMSO) C->D 1:1000 Dilution (in Aqueous Media) E Cell Culture Assay Plate D->E Apply to Cells (Incubate)

Workflow for solubilizing 1-[(4-methylbenzyl)sulfonyl]azepane for cell culture.

References

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? - Taylor & Francis Online. 1

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - National Institutes of Health (PMC). 2

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - National Institutes of Health (PMC). 3

Sources

Application Notes and Protocols for High-Throughput Screening of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 1-[(4-methylbenzyl)sulfonyl]azepane in high-throughput screening (HTS) campaigns. While this specific molecule is not yet extensively characterized in the public domain for a particular biological target, its structural motifs—a sulfonyl group and an azepane ring—are prevalent in medicinally active compounds. This guide, therefore, presents a hypothetical, yet scientifically grounded, framework for its use in a biochemical HTS assay targeting a relevant enzyme class, protein tyrosine phosphatases (PTPs). The protocols and principles outlined herein are designed to be adaptable for the exploration of this and similar molecules in early-stage drug discovery.

Introduction: The Rationale for Screening 1-[(4-methylbenzyl)sulfonyl]azepane

The journey of a novel therapeutic from a chemical entity to a clinical candidate often begins with high-throughput screening (HTS).[1][2][3] HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target of interest.[2][3] The molecule 1-[(4-methylbenzyl)sulfonyl]azepane, with its distinct chemical architecture, presents an intriguing candidate for such screening campaigns.

The core structure consists of:

  • An azepane ring , a seven-membered saturated heterocycle. This motif is found in a number of FDA-approved drugs and is recognized for its role in providing desirable pharmacokinetic properties and structural diversity.[4][5]

  • A sulfonyl group , which can participate in strong, directed interactions with biological targets, particularly with nucleophilic residues in enzyme active sites.[6]

Given these features, 1-[(4-methylbenzyl)sulfonyl]azepane and its analogs are promising candidates for screening against enzyme families where such interactions are critical for inhibition. A recent study highlighted the discovery of azepane-containing derivatives as potent inhibitors of Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1), which are implicated in immune cell signaling pathways.[7]

This application note will, therefore, focus on a hypothetical HTS campaign to identify inhibitors of a generic protein tyrosine phosphatase (PTP), a well-established class of drug targets.

Principle of the Assay: A Fluorescence-Based PTP Inhibition HTS

The proposed HTS assay is a biochemical, fluorescence-based in vitro assay designed to identify inhibitors of a representative protein tyrosine phosphatase (PTP). The fundamental principle relies on the enzymatic dephosphorylation of a synthetic substrate, leading to a change in fluorescence.

The workflow is as follows:

  • The PTP enzyme is incubated with the test compound, 1-[(4-methylbenzyl)sulfonyl]azepane.

  • A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is added.

  • In the absence of inhibition, the PTP will cleave the phosphate group from DiFMUP, releasing the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).

  • The presence of an effective inhibitor will prevent or reduce this enzymatic activity, resulting in a lower fluorescence signal.

This method is highly amenable to HTS due to its simplicity, robustness, and reliance on a common detection modality.[8][9]

Diagram of the PTP Inhibition HTS Workflow

HTS_Workflow cluster_assay HTS Assay Plate (384-well) cluster_data Data Analysis Compound_Prep Compound Dilution (1-[(4-methylbenzyl)sulfonyl]azepane) Assay_Step1 1. Dispense Compound Enzyme_Prep PTP Enzyme Preparation Assay_Step2 2. Add PTP Enzyme (Pre-incubation) Substrate_Prep DiFMUP Substrate Preparation Assay_Step3 3. Add DiFMUP Substrate (Initiate Reaction) Assay_Step1->Assay_Step2 Assay_Step2->Assay_Step3 Assay_Step4 4. Incubate Assay_Step3->Assay_Step4 Assay_Step5 5. Read Fluorescence Assay_Step4->Assay_Step5 Data_Acquisition Fluorescence Data Acquisition Assay_Step5->Data_Acquisition Data_Analysis Calculate % Inhibition & Z'-Factor Data_Acquisition->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: A generalized workflow for the high-throughput screening of 1-[(4-methylbenzyl)sulfonyl]azepane against a protein tyrosine phosphatase.

Detailed HTS Protocol

This protocol is designed for a 384-well microplate format, a standard in modern HTS.[2][3]

Materials and Reagents
ReagentSupplierCatalog No.Storage
1-[(4-methylbenzyl)sulfonyl]azepaneCustom Synthesis/VendorN/ART, desiccated
Recombinant Human PTP Enzyme (e.g., PTP1B)R&D Systems1234-PTP-80°C
DiFMUP SubstrateThermo FisherD6567-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA)In-houseN/A4°C
DMSO, AnhydrousSigma-AldrichD2650RT
384-well, black, flat-bottom microplatesCorning3712RT
Compound Handling and Plate Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[(4-methylbenzyl)sulfonyl]azepane in 100% DMSO.

  • Compound Plating:

    • Using an automated liquid handler, perform serial dilutions of the stock solution to create a concentration gradient for dose-response analysis in subsequent steps.

    • For the primary screen, dispense 100 nL of the 10 mM stock solution into the appropriate wells of the 384-well assay plate to achieve a final assay concentration of 10 µM (assuming a final assay volume of 10 µL).

    • Include appropriate controls:

      • Negative Control: Wells containing only DMSO (0% inhibition).

      • Positive Control: Wells containing a known PTP inhibitor (e.g., sodium orthovanadate) at a concentration that gives >90% inhibition (100% inhibition).

HTS Assay Procedure
  • Enzyme Addition: To all wells of the 384-well plate (containing the pre-dispensed compound or DMSO), add 5 µL of the PTP enzyme diluted in assay buffer to the desired final concentration (to be optimized during assay development).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of the DiFMUP substrate, diluted in assay buffer to its final working concentration (typically at or below the Km for the enzyme), to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The exact time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at ~358 nm and emission at ~450 nm.

Diagram of the Signaling Pathway and Inhibition

PTP_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism DiFMUP DiFMUP (Non-fluorescent) PTP PTP Enzyme DiFMUP->PTP Substrate Binding DiFMU DiFMU (Fluorescent) Fluorescence Fluorescence Signal DiFMU->Fluorescence PTP->DiFMU Dephosphorylation Inhibited_PTP Inhibited PTP Enzyme Inhibitor 1-[(4-methylbenzyl)sulfonyl]azepane Inhibitor->PTP Inhibitor Binding No_Reaction Reduced Fluorescence Inhibited_PTP->No_Reaction

Caption: The mechanism of the fluorescence-based PTP assay and its inhibition by a test compound.

Data Analysis and Hit Identification

Primary Data Analysis

The raw fluorescence data from the plate reader is normalized to the controls on each plate:

  • Percent Inhibition (%) = 100 x (1 - (Sample_Signal - Average_Negative_Control) / (Average_Positive_Control - Average_Negative_Control))

Assay Quality Control

The robustness and reliability of the HTS assay are assessed using the Z'-factor:

  • Z' = 1 - (3 x (SD_Positive_Control + SD_Negative_Control)) / |Average_Positive_Control - Average_Negative_Control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ParameterAcceptable Range
Z'-Factor≥ 0.5
Signal-to-Background (S/B)> 5
Coefficient of Variation (CV%) for controls< 15%
Hit Identification

A "hit" is a compound that demonstrates a statistically significant and reproducible inhibitory effect. A common threshold for hit identification in a primary screen is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this proposed assay, a hit could be defined as any compound exhibiting ≥50% inhibition at a 10 µM concentration.

Post-Screening Activities: Hit Confirmation and Characterization

Identified hits from the primary screen must undergo a series of follow-up studies to confirm their activity and rule out false positives.[9]

  • Hit Confirmation: Re-test the primary hits in the same assay format to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response curve for confirmed hits to determine their potency (IC50).

  • Orthogonal Assays: Validate hits in a different assay format (e.g., a label-free assay) to ensure the observed activity is not an artifact of the primary assay's detection method.

  • Selectivity Profiling: Screen confirmed hits against other related PTPs to assess their selectivity.

  • Mechanism of Action Studies: Investigate how the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Conclusion

While the specific biological activity of 1-[(4-methylbenzyl)sulfonyl]azepane is yet to be fully elucidated, its chemical structure suggests it is a viable candidate for HTS campaigns, particularly against enzyme targets like protein tyrosine phosphatases. The protocols and methodologies outlined in this document provide a robust framework for initiating such an investigation. Through systematic screening, data analysis, and hit validation, the therapeutic potential of this and similar molecules can be effectively explored, paving the way for the development of novel chemical probes and future therapeutics.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks.
  • New developments and emerging trends in high-throughput screening methods for lead compound identific
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Buy 1-[(3-methylbenzyl)sulfonyl]azepane (EVT-4837053). (n.d.). EvitaChem.
  • Azepane. (n.d.). In Wikipedia.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591–612.
  • Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390.
  • High-Throughput Screening (HTS)

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of rigorous research and development. 1-[(4-methylbenzyl)sulfonyl]azepane is a molecule of interest featuring a flexible seven-membered azepane ring, a key scaffold in various bioactive compounds, linked to a 4-methylbenzylsulfonyl (tosyl) moiety. The conformational flexibility of the azepane ring and the electronic effects of the sulfonyl group present a unique characterization challenge.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the acquisition, processing, and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra for 1-[(4-methylbenzyl)sulfonyl]azepane. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a detailed spectral assignment grounded in fundamental principles of chemical shifts and spin-spin coupling.

Molecular Structure and Predicted Spectral Features

To facilitate a clear discussion, the molecular structure of 1-[(4-methylbenzyl)sulfonyl]azepane is presented below with a systematic numbering scheme for atomic assignment.

Caption: Numbering scheme for 1-[(4-methylbenzyl)sulfonyl]azepane.

Anticipated ¹H NMR Signals:
  • Aromatic Region (7.0-8.0 ppm): The para-substituted benzene ring is expected to produce a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing sulfonyl group (H3'/H5') will be deshielded and appear downfield compared to the protons ortho to the electron-donating methyl group (H2'/H6').

  • Methylene Bridge (C11-H₂): The two protons on the carbon linking the sulfonyl group and the aromatic ring are chemically equivalent and lack adjacent protons for coupling, thus they should appear as a sharp singlet, integrating to 2H.

  • Azepane Ring Protons α to Nitrogen (C2-H₂, C7-H₂): These protons are directly influenced by the electron-withdrawing sulfonylated nitrogen. They will be the most downfield of the aliphatic signals, likely appearing as a multiplet around 3.2-3.5 ppm and integrating to 4H.

  • Azepane Ring Protons β and γ to Nitrogen (C3-H₂, C4-H₂, C5-H₂, C6-H₂): Due to the conformational flexibility of the seven-membered ring, these methylene protons will have very similar electronic environments, resulting in complex, overlapping multiplets in the upfield region (1.5-1.9 ppm), collectively integrating to 8H.

  • Aromatic Methyl Group (CMe-H₃): The methyl protons on the benzene ring will appear as a singlet, integrating to 3H, typically around 2.4 ppm.

Anticipated ¹³C NMR Signals:

The molecule has 13 unique carbon environments, and thus 10 signals are expected in the proton-decoupled ¹³C NMR spectrum (noting the symmetry of the azepane and phenyl rings).

  • Aromatic Carbons (125-145 ppm): Four signals are expected: two for the protonated carbons (C2'/C6' and C3'/C5') and two for the quaternary carbons (C1' and C4').

  • Aliphatic Carbons (25-60 ppm): Four signals are expected. The carbons alpha to the nitrogen (C2/C7) will be the most downfield due to deshielding. The other three sets of carbons (C3/C6 and C4/C5) will appear further upfield.

  • Methylene Bridge Carbon (C11): This carbon will appear in the aliphatic region, likely around 50-60 ppm.

  • Methyl Carbon (CMe): This will be the most upfield signal, typically appearing around 21 ppm.

Experimental Workflow and Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate selection of acquisition parameters. The following workflow ensures high-quality, reproducible results.

graphdot prep Step 1: Sample Preparation dissolve Dissolve 10-20 mg of sample in ~0.7 mL CDCl₃ in a vial. prep->dissolve filter Filter solution through glass wool into a clean 5 mm NMR tube. dissolve->filter cap Cap and invert to mix. Wipe tube exterior clean. filter->cap acq Step 2: Data Acquisition cap->acq load Insert sample into spectrometer. Lock and Shim. acq->load acquire_H1 Acquire ¹H Spectrum (NS=16, D1=2s) load->acquire_H1 acquire_C13 Acquire ¹³C{¹H} Spectrum (NS=1024, D1=5s) acquire_H1->acquire_C13 proc Step 3: Data Processing & Analysis acquire_C13->proc process_spec Apply FT, Phase Correction, and Baseline Correction. proc->process_spec reference Reference ¹H to residual CHCl₃ (7.26 ppm) and ¹³C to CDCl₃ (77.16 ppm). process_spec->reference analyze Integrate ¹H signals. Assign peaks based on chemical shift, multiplicity, and correlation data. reference->analyze

Caption: Standard workflow for NMR characterization.

Protocol 1: NMR Sample Preparation

Causality: The goal is a perfectly homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution by distorting the local magnetic field.[4] The choice of deuterated solvent is critical to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with a large solvent proton signal.[5][6]

Materials:

  • 1-[(4-methylbenzyl)sulfonyl]azepane (10-20 mg for ¹H; 50-100 mg for ¹³C)

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tube and cap

  • Glass Pasteur pipette and glass wool

  • Small sample vial

Procedure:

  • Weigh Sample: Accurately weigh 10-20 mg of the solid compound into a small, clean glass vial. Expertise Note: While 5-10 mg is often sufficient for a standard ¹H spectrum, a slightly higher concentration ensures excellent signal-to-noise for a subsequent ¹³C experiment on the same sample.[5][7]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely. Complete dissolution is crucial; solid particles will not appear in the spectrum and will interfere with proper shimming.[6][8]

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Trustworthiness Note: Do not use cotton wool, as solvents can leach impurities that are visible in ¹H NMR spectra.[6] Transfer the solution through the pipette filter into the NMR tube. The final sample height should be 4-5 cm.

  • Final Steps: Securely cap the NMR tube. Invert it several times to ensure thorough mixing. Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.

Protocol 2: Spectrometer Setup and Data Acquisition

Causality: Acquisition parameters are chosen to balance the need for high-quality data with practical experiment time. For ¹³C NMR, a longer relaxation delay (D1) and a sufficient number of scans (NS) are essential to overcome the low natural abundance (~1.1%) and longer relaxation times of the ¹³C nucleus, ensuring accurate signal detection and quantification.[9]

The following parameters are recommended for a 400 MHz spectrometer.

Parameter¹H Acquisition¹³C {¹H} AcquisitionJustification
Spectrometer Freq.400 MHz101 MHzStandard field strength for routine analysis.
Pulse Programzg30zgpg30Standard 30° pulse for quantitative excitation.
Spectral Width (SW)20 ppm (-5 to 15 ppm)240 ppm (-20 to 220 ppm)Encompasses all expected signals for the compound.
Acquisition Time (AQ)~3.0 s~1.0 sProvides adequate digital resolution.
Relaxation Delay (D1)2.0 s5.0 sAllows for nearly full relaxation of protons. Longer delay for ¹³C ensures more accurate signal intensities, especially for quaternary carbons.
Number of Scans (NS)161024Sufficient for high S/N in ¹H. More scans required for ¹³C due to low natural abundance.
Temperature298 K298 KStandard ambient temperature for analysis.

Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts and assignments for 1-[(4-methylbenzyl)sulfonyl]azepane based on established NMR principles and data for analogous structures.[10][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment (Atom No.)Chemical Shift (δ, ppm)MultiplicityIntegration
H3', H5'~ 7.75Doublet (d)2H
H2', H6'~ 7.30Doublet (d)2H
H11~ 4.25Singlet (s)2H
H2, H7~ 3.35Multiplet (m)4H
H(Me)~ 2.43Singlet (s)3H
H3, H4, H5, H61.60 - 1.85Multiplet (m)8H
TMS0.00Singlet (s)-
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Assignment (Atom No.)Chemical Shift (δ, ppm)
C4'~ 144.0
C1'~ 134.5
C3', C5'~ 129.8
C2', C6'~ 128.0
C11~ 55.0
C2, C7~ 48.5
C3, C6~ 29.0
C4, C5~ 27.0
C(Me)~ 21.5
CDCl₃77.16

Interpretation Notes:

  • The clear separation of aromatic, methylene bridge, and methyl signals in the ¹H spectrum allows for straightforward initial assessment of the compound's key functional groups.

  • The complexity of the aliphatic region (1.60-1.85 ppm and ~3.35 ppm) is characteristic of the flexible azepane ring system.

  • For definitive assignment of the azepane ring protons and carbons, two-dimensional (2D) NMR experiments such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) are highly recommended.[13][14][15][16] For instance, an HMBC experiment would show a correlation from the C11 protons to the C1' and S8 atoms, confirming the connectivity of the benzylsulfonyl moiety.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 1-[(4-methylbenzyl)sulfonyl]azepane. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral predictions and interpretation guidelines serve as a reliable reference for structural verification and purity assessment. The principles and methodologies outlined herein are broadly applicable to the characterization of other sulfonamides and saturated heterocyclic systems, forming an essential part of the analytical toolkit for professionals in chemical synthesis and drug discovery.

References

  • NMR Sample Preparation . Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Prepare Samples for NMR . ResearchGate. [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides . PubMed. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Sample Preparation . University College London. [Link]

  • Azepines . ScienceDirect. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) . ResearchGate. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents . MDPI. [Link]

  • Interpreting NMR Spectra . OpenOChem Learn. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Wiley Online Library. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide . AZoOptics. [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles . ACS Publications. [Link]

  • Combination of 1H and 13C NMR Spectroscopy . Thieme Connect. [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines . PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications . MDPI. [Link]

Sources

Application Notes and Protocols for the Intravenous Formulation of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of an intravenous (IV) formulation for the novel therapeutic candidate, 1-[(4-methylbenzyl)sulfonyl]azepane. Recognizing the physicochemical challenges often associated with sulfonyl-containing compounds, namely poor aqueous solubility, this guide presents a systematic approach to formulation development. We will explore the rationale behind selecting a suitable formulation strategy, with a detailed protocol focusing on the use of cyclodextrins for solubility enhancement. Furthermore, this document outlines essential analytical methods for the characterization and quality control of the final sterile formulation, ensuring its suitability for parenteral administration in a research or preclinical setting.

Introduction: The Formulation Challenge of 1-[(4-methylbenzyl)sulfonyl]azepane

The successful delivery of any new chemical entity via the intravenous route is contingent on its formulation into a stable, safe, and effective sterile product. Compounds containing a sulfonylurea or sulfonamide moiety, such as 1-[(4-methylbenzyl)sulfonyl]azepane, frequently exhibit poor water solubility. This is a significant hurdle for IV administration, as the drug must be fully dissolved in an aqueous vehicle to prevent precipitation in the bloodstream, which could lead to severe adverse events.

Initial preformulation studies, while not available for this specific molecule, can be inferred from the broader class of sulfonylurea compounds. These compounds often demonstrate pH-dependent solubility, with increased solubility in alkaline conditions.[1][2] However, relying solely on pH adjustment for an IV formulation is often not feasible due to physiological constraints; the pH of an injectable formulation should ideally be close to physiological pH (around 7.4) to minimize irritation and toxicity.[3] Therefore, advanced formulation strategies are typically required.

This guide will focus on a cyclodextrin-based approach, a widely recognized and effective method for enhancing the solubility and stability of poorly soluble drugs for parenteral administration.[4][5][6][7][8]

Preformulation Considerations: A Roadmap to a Stable IV Product

Before embarking on full-scale formulation, a thorough preformulation investigation is paramount to understanding the physicochemical properties of 1-[(4-methylbenzyl)sulfonyl]azepane. These studies provide the foundational knowledge for rational formulation design.[9][10][11]

Key Physicochemical Parameters to Investigate

A comprehensive preformulation study for 1-[(4-methylbenzyl)sulfonyl]azepane should include the determination of the following key parameters:

ParameterImportance in IV Formulation DevelopmentAnalytical Techniques
Aqueous Solubility Determines the feasibility of a simple aqueous solution and the need for solubility enhancement techniques.Shake-flask method followed by HPLC-UV analysis.
pH-Solubility Profile Identifies any pH-dependent solubility which can be leveraged or needs to be controlled in the formulation.Measurement of solubility in a series of buffers with varying pH.
pKa Determination Provides insight into the ionization state of the molecule at different pH values, which influences solubility and stability.Potentiometric titration or UV-spectrophotometry.
Log P (Partition Coefficient) Indicates the lipophilicity of the drug, which can influence its interaction with excipients and potential for precipitation.Shake-flask method with n-octanol and water.
Solid-State Characterization Identifies the crystalline form (polymorphism) and degree of crystallinity, which can impact solubility and dissolution rate.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Forced Degradation Studies Elucidates the degradation pathways of the drug under stress conditions (acid, base, oxidation, light, heat), which is crucial for developing a stable formulation and stability-indicating analytical methods.[12][13]HPLC-UV or LC-MS to identify and quantify degradation products.

Formulation Strategy: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble drug molecules, effectively encapsulating the lipophilic portion of the drug and increasing its apparent aqueous solubility.[4][5][6] For parenteral formulations, chemically modified cyclodextrins such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their improved safety and solubility profiles.[7]

Rationale for Selecting a Cyclodextrin-Based Formulation:
  • Proven Technology: Cyclodextrins are a well-established and regulatory-accepted approach for solubilizing a wide range of poorly soluble drugs for intravenous administration.[7][8]

  • High Solubilization Capacity: They can significantly increase the aqueous solubility of guest molecules.

  • Improved Stability: By encapsulating the drug, cyclodextrins can protect it from degradation.

  • Reduced Irritation: They can mask the irritating properties of some drugs at the injection site.

Experimental Protocols

Protocol 1: Preparation of a 1-[(4-methylbenzyl)sulfonyl]azepane Formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol describes the preparation of a sterile, ready-to-use intravenous solution of 1-[(4-methylbenzyl)sulfonyl]azepane at a target concentration of 1 mg/mL.

Materials:

  • 1-[(4-methylbenzyl)sulfonyl]azepane (Active Pharmaceutical Ingredient - API)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), injectable grade

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filters

  • Sterile vials and stoppers

  • Analytical balance, magnetic stirrer, pH meter

Procedure:

  • Preparation of the Vehicle:

    • Accurately weigh the required amount of SBE-β-CD to prepare a 20% (w/v) solution in Water for Injection (WFI). For example, to prepare 100 mL of vehicle, dissolve 20 g of SBE-β-CD in approximately 80 mL of WFI.

    • Stir the solution gently using a magnetic stirrer until the SBE-β-CD is completely dissolved.

    • Adjust the final volume to 100 mL with WFI.

  • Drug Solubilization:

    • Accurately weigh the required amount of 1-[(4-methylbenzyl)sulfonyl]azepane to achieve a final concentration of 1 mg/mL.

    • Slowly add the API to the SBE-β-CD vehicle while stirring continuously.

    • Continue stirring at room temperature until the drug is completely dissolved. This may take several hours. Gentle warming (e.g., to 40°C) can be employed to facilitate dissolution, but the thermal stability of the drug must be considered.

  • pH Adjustment (if necessary):

    • Measure the pH of the resulting solution.

    • If necessary, adjust the pH to a target range of 6.0-7.5 using sterile solutions of 0.1 N NaOH or 0.1 N HCl to ensure physiological compatibility and optimal drug stability.

  • Sterile Filtration:

    • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile receiving vessel.

  • Aseptic Filling:

    • In a laminar flow hood or isolator, aseptically dispense the sterile-filtered solution into sterile vials.

    • Loosely insert sterile stoppers into the vials.

  • Lyophilization (Optional):

    • For enhanced long-term stability, the liquid formulation can be lyophilized. This involves freezing the solution and then removing the water by sublimation under vacuum.

  • Vial Sealing:

    • Fully insert the stoppers and secure with aluminum crimp seals.

Protocol 2: Physicochemical Characterization of the Final Formulation

A comprehensive characterization of the final formulation is essential to ensure its quality, safety, and efficacy.

TestMethodAcceptance Criteria
Appearance Visual inspection against a black and white background.Clear, colorless solution, free from visible particulate matter.
pH Potentiometry.6.0 - 7.5
Drug Content (Assay) A validated stability-indicating HPLC-UV method.[14][15]95.0% - 105.0% of the label claim.
Related Substances/Impurities HPLC-UV or LC-MS.Individual impurities should not exceed 0.2%, and total impurities should not exceed 1.0%.
Osmolality Osmometer.280 - 350 mOsm/kg (Isotonicity is desirable to minimize pain on injection).
Particulate Matter Light obscuration particle count test (USP <788>).Subvisible particle limits as per pharmacopeial standards.
Sterility Direct inoculation or membrane filtration method (USP <71>).Must meet the requirements for sterile products.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test (USP <85>).Endotoxin levels must be below the specified limit for parenteral products.

Visualization of the Formulation Workflow

Formulation_Workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization Quality Control & Characterization P1 Solubility & pKa Determination F1 Vehicle Preparation (SBE-β-CD in WFI) P1->F1 Guides Vehicle Selection P2 Solid-State Characterization F2 Drug Solubilization P2->F2 Informs Dissolution Process P3 Forced Degradation C2 Assay & Impurities (HPLC) P3->C2 Develops Stability- Indicating Method F1->F2 F3 pH Adjustment F2->F3 F4 Sterile Filtration (0.22 µm) F3->F4 F5 Aseptic Filling F4->F5 C1 Appearance & pH F5->C1 F5->C2 C3 Sterility & Endotoxin F5->C3 C4 Particulate Matter F5->C4

Caption: Workflow for the formulation and characterization of 1-[(4-methylbenzyl)sulfonyl]azepane for intravenous administration.

Stability Considerations

A comprehensive stability testing program should be established according to ICH guidelines to determine the shelf-life of the final formulation.[16][17] This includes long-term stability studies at the recommended storage condition (e.g., 2-8°C) and accelerated stability studies at elevated temperatures (e.g., 25°C/60% RH or 40°C/75% RH).[13] The stability-indicating HPLC method developed during preformulation will be critical for monitoring the drug content and the formation of any degradation products over time. In-use stability studies should also be performed to simulate the conditions of clinical administration, including dilution with common infusion fluids like 0.9% sodium chloride or 5% dextrose.[18]

Conclusion

The successful formulation of 1-[(4-methylbenzyl)sulfonyl]azepane for intravenous administration requires a systematic and scientifically-driven approach. By addressing the anticipated challenge of poor aqueous solubility through the use of enabling excipients like cyclodextrins, a stable and safe parenteral product can be developed. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and drug development professionals to advance this promising therapeutic candidate towards clinical evaluation.

References

  • A Review of Analytical Methods for Sulfonylurea Herbicides in Soil. (URL not available)
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (URL not available)
  • Overcoming physiological barriers by nanoparticles for intravenous drug delivery to the lymph nodes - PMC. ([Link])

  • Cyclodextrin-based delivery systems in parenteral formulations: A critical upd
  • A Review of Analytical Methods for Sulfonylurea Herbicides in Soil - Taylor & Francis. ([Link])

  • Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed. ([Link])

  • Excipients for Parenterals. ([Link])

  • Cyclodextrins in Parenteral Formulations - PubMed. ([Link])

  • Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed. ([Link])

  • parenteral excipients - Ashland. ([Link])

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. ([Link])

  • Recent advances in intravenous delivery of poorly water-soluble compounds - Taylor & Francis. ([Link])

  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? - AVT Pharmaceutical. ([Link])

  • PERSPECTIVE Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. ([Link])

  • Cosolvent - Grokipedia. ([Link])

  • Formulation - Cambridge MedChem Consulting. ([Link])

  • Nanoparticle-based targeted drug delivery - PMC - NIH. ([Link])

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed. ([Link])

  • Nanoparticle-Based Drug Delivery for Vascular Applications - MDPI. ([Link])

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. ([Link])

  • Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms - Journal of Drug Delivery and Therapeutics. ([Link])

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. ([Link])

  • Formulation Development of Parenteral Products - Biomanufacturing.org. ([Link])

  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and - International Journal of Pharmaceutical Sciences Review and Research. ([Link])

  • Cosolvent – Knowledge and References - Taylor & Francis. ([Link])

  • Solvents and Co-solvents used in Injectables (32) | Download Table - ResearchGate. ([Link])

  • In-use Stability Studies for Injectables - ProJect Pharmaceutics. ([Link])

  • Systemic delivery of nanoparticles by intravenous injection.... - ResearchGate. ([Link])

  • Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review - RSC Publishing. ([Link])

  • Preformulation Studies - BS Publications. ([Link])

  • Preformulation Studies for the Development of a Parenteral Liquid Formulation of the Immunomodulator, Peldesine | PDA Journal of Pharmaceutical Science and Technology. ([Link])

  • Excipients in Parenteral Drug Products - Center for Research on Complex Generics. ([Link])

  • Common Intravenous Medications and Excipients | Download Table - ResearchGate. ([Link])

  • Stability Testing of Pharmaceutical Products. ([Link])

  • What Are Pre-Formulation Studies? Purpose, Process & Importance - Pharmaffiliates. ([Link])

  • Preformulation Development - Creative Biolabs. ([Link])

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. ([Link])

  • Studies on stability testing in pharmaceutical formulation - PubMed. ([Link])

  • 1-((4-METHYLPHENYL)SULFONYL)AZEPANE - gsrs. ([Link])

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. ([Link])

Sources

Troubleshooting & Optimization

troubleshooting 1-[(4-methylbenzyl)sulfonyl]azepane precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-[(4-methylbenzyl)sulfonyl]azepane

Introduction: Navigating the Challenges of Aqueous Formulations

Welcome to the technical support center for 1-[(4-methylbenzyl)sulfonyl]azepane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in aqueous media. 1-[(4-methylbenzyl)sulfonyl]azepane, a sulfonamide derivative, possesses a molecular structure that, while promising for various applications, presents inherent difficulties in aqueous environments due to its significant hydrophobic character.

Precipitation is not merely an inconvenience; it can compromise experimental results, lead to inaccurate dosing in preclinical studies, and create significant hurdles in formulation development. This document provides a structured, in-depth approach to troubleshooting these issues. We will move beyond simple procedural fixes to explore the underlying physicochemical principles, enabling you to make informed decisions and develop robust, reproducible protocols.

Section 1: Physicochemical Properties & Precipitation Fundamentals

Understanding the molecular characteristics of 1-[(4-methylbenzyl)sulfonyl]azepane is the first step in diagnosing and solving precipitation problems. The molecule's structure contains both a polar sulfonyl group and nonpolar regions (the 4-methylbenzyl group and the seven-membered azepane ring), leading to poor aqueous solubility.

Caption: Chemical Structure of 1-[(4-methylbenzyl)sulfonyl]azepane.

Table 1: Physicochemical Properties of 1-[(4-methylbenzyl)sulfonyl]azepane

Property Value Source
Molecular Formula C₁₃H₁₉NO₂S [1]
Molecular Weight 253.36 g/mol [1]
Predicted Solubility Low in aqueous media Inferred from structure

| Acid/Base Nature | Weakly acidic | Inferred from sulfonamide group[2] |

Precipitation occurs when the concentration of the solute exceeds its solubility limit in the solvent, a state known as supersaturation.[3] This can be triggered by several factors, including changes in temperature, pH, or solvent composition.[4] For a compound like 1-[(4-methylbenzyl)sulfonyl]azepane, precipitation in an aqueous medium is often due to the hydrophobic effect, where nonpolar parts of the molecule are driven to aggregate to minimize their contact with water.

Section 2: Troubleshooting Guide (Q&A)

This section addresses common precipitation scenarios in a direct question-and-answer format.

Q1: My compound precipitated immediately after I added my concentrated stock solution to the aqueous buffer. What went wrong?

A1: This is a classic case of creating a localized, extremely high supersaturation. When a bolus of concentrated organic stock solution hits the aqueous phase, the organic solvent disperses rapidly. The compound, suddenly finding itself in a poor solvent (water), crashes out of solution before it can be properly diluted.[5]

Root Cause: The rate of solvent mixing is slower than the rate of precipitation.

Solutions:

  • Improve Mixing: Add the stock solution dropwise into the vortex of a rapidly stirring aqueous solution. This ensures immediate dispersion and avoids pockets of high concentration.[4]

  • Reverse the Addition: In some cases, adding the aqueous buffer slowly to the concentrated stock solution can be effective, although this is less common.

  • Use a Co-solvent: The most robust solution is to ensure your final aqueous medium contains a sufficient percentage of a water-miscible organic solvent (a co-solvent) to maintain the compound's solubility.[6][7] See Protocol 2 for details on how to screen for the optimal co-solvent percentage.

Q2: The solution was clear initially, but a precipitate formed over time (e.g., hours or days). What is happening?

A2: This indicates that you are likely working with a metastable supersaturated solution. While the compound was initially dissolved, the concentration is still above its true thermodynamic solubility limit. Over time, nucleation and crystal growth occur, leading to visible precipitation.[3]

Root Causes & Solutions:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of many organic compounds, triggering precipitation.[4] Ensure your experiments are conducted at a constant, controlled temperature. If possible, running the experiment at a slightly elevated temperature (e.g., 37°C instead of room temperature) might solve the issue, provided it doesn't affect your experimental system.

  • pH Drift: If your buffer capacity is insufficient, the pH of the medium can change over time, especially in cell culture due to metabolic activity. As a sulfonamide, the solubility of 1-[(4-methylbenzyl)sulfonyl]azepane is likely pH-dependent.[8][9] A shift towards a more acidic pH could neutralize the weakly acidic sulfonamide group, making the molecule less polar and less soluble.[2] Verify the pH of your solution at the end of the experiment and consider using a more robust buffer system.

  • Interactions with Media Components: Salts, proteins, or other components in complex media can interact with the compound, effectively reducing its solubility.[10] This may require re-evaluating your formulation, potentially by increasing the co-solvent percentage or using solubility-enhancing excipients.

Q3: How do I choose the right co-solvent, and what concentration should I use?

A3: The goal of a co-solvent is to reduce the overall polarity of the aqueous medium, making it a more favorable environment for your hydrophobic compound.[6][11]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that is water-miscible and can dissolve a wide range of organic compounds. It is a standard choice for preparing initial high-concentration stock solutions.[10]

  • Ethanol: A protic solvent that is less toxic than DMSO for many biological systems.

  • Polyethylene Glycols (e.g., PEG300, PEG400): These are often used in pharmaceutical formulations to enhance solubility and can be less disruptive to cellular systems than DMSO or ethanol at higher concentrations.[10]

Strategy:

  • Prepare a High-Concentration Stock: First, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This ensures the compound is fully dissolved initially.

  • Determine the Minimum Required Co-solvent %: The final concentration of the co-solvent in your aqueous medium should be minimized to avoid off-target effects, but high enough to maintain solubility. For many cell-based assays, the final DMSO concentration is kept below 0.5% or even 0.1%.[10] If precipitation occurs at this level, you must systematically determine the minimum percentage required. Refer to Protocol 2 for a step-by-step screening method.

Q4: Can I adjust the pH to improve solubility? What is the principle behind this?

A4: Yes, pH adjustment can be a very effective strategy. The sulfonamide group (-SO₂NH-) is weakly acidic.[2] At a pH above its pKa, the nitrogen atom will be deprotonated, creating a negatively charged anion (-SO₂N⁻-). This ionized form is significantly more polar and thus more soluble in water than the neutral, unionized form.[8]

Principle: By increasing the pH of the aqueous medium (making it more alkaline), you shift the equilibrium towards the more soluble, ionized form of the compound.

Considerations:

  • Determine the pKa: Ideally, you would determine the pKa of the compound experimentally. However, for initial troubleshooting, you can test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to observe the effect on solubility.

  • Experimental Compatibility: Ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Buffer Choice: Use a buffer that is effective in your target pH range (e.g., Tris for pH 7.5-9.0, HEPES for pH 6.8-8.2).

Refer to Protocol 3 for a method to determine the pH-solubility profile.

Section 3: Troubleshooting Workflow & Experimental Protocols

Caption: A logical workflow for troubleshooting precipitation issues.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a primary stock solution in a pure organic solvent.

  • Weigh Compound: Accurately weigh a desired amount of 1-[(4-methylbenzyl)sulfonyl]azepane solid into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial).

  • Add Solvent: Using a calibrated pipette, add the required volume of 100% DMSO to achieve the target concentration (e.g., for 10 mM, add 3.94 mL of DMSO to 10 mg of compound).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be perfectly clear.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Minimum Required Co-solvent Concentration

This experiment will determine the lowest percentage of co-solvent needed to keep the compound soluble at your final working concentration.

  • Setup: Arrange a series of clear glass vials or a 96-well plate.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions by mixing your aqueous buffer with your chosen co-solvent (e.g., DMSO) to achieve a range of final co-solvent concentrations. For example, to test 0.5%, 1%, 2%, and 5% DMSO in a final volume of 1 mL, you would prepare:

    • Vial 1: 5 µL DMSO + 995 µL Buffer

    • Vial 2: 10 µL DMSO + 990 µL Buffer

    • Vial 3: 20 µL DMSO + 980 µL Buffer

    • Vial 4: 50 µL DMSO + 950 µL Buffer

  • Spike with Compound: Add a small volume of your high-concentration stock solution (from Protocol 1) to each vial to reach your desired final compound concentration. Note: The volume of stock solution added will slightly alter the final co-solvent percentage; this can be corrected for or considered negligible if the added volume is very small.

  • Equilibrate & Observe: Gently mix each solution. Allow the vials to stand at the intended experimental temperature. Observe immediately and again after several hours (e.g., 1, 4, and 24 hours) for any signs of precipitation (cloudiness, visible particles).

Protocol 3: Determining the pH-Solubility Profile

This protocol provides a qualitative assessment of how pH affects the compound's solubility.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., Phosphate buffer for pH 6.5, 7.0, 7.5; Tris buffer for pH 8.0, 8.5, 9.0). Ensure the ionic strength is consistent across all buffers.

  • Add Compound: Add an excess amount of solid 1-[(4-methylbenzyl)sulfonyl]azepane to a small volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., on a shaker or rotator) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the solutions using a 0.22 µm syringe filter.

  • Analyze Supernatant: Carefully take an aliquot of the clear supernatant from each vial and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (concentration) on the y-axis against the pH on the x-axis. This plot will reveal the pH range in which the compound is most soluble.

Section 4: Frequently Asked Questions (FAQ)

  • Q: What does it mean if my compound "oils out" instead of forming a crystalline precipitate?

    • A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid.[12] This often happens when a solution is cooled too quickly from a high temperature, or when high concentrations of impurities are present, depressing the melting point. The strategies to combat this are similar to preventing precipitation: use more solvent, cool the solution more slowly, or add a seed crystal to encourage proper crystallization.[12]

  • Q: Could using a surfactant instead of a co-solvent help?

    • A: Yes, surfactants can be very effective. They form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[13] Common laboratory surfactants include Tween-80 and Triton X-100. This approach is a standard formulation strategy but requires careful optimization to determine the correct surfactant and concentration.[10]

  • Q: Will repeated freeze-thaw cycles of my DMSO stock cause precipitation?

    • A: It can. Some compounds can precipitate out of DMSO upon freezing, and may be slow to redissolve upon thawing. This is why it is best practice to store stock solutions in single-use aliquots. If you must reuse a stock, ensure it is brought to room temperature and vortexed thoroughly to redissolve any precipitate before use.

References

  • Sathee Forum. (n.d.). Precipitation reaction and its factor - organic reaction.
  • Kwon, G. S., Bae, Y. H., & Kim, S. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155.
  • BenchChem. (n.d.). Preventing Benodanil precipitation in aqueous solutions.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii.
  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4393), 394–395.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • GSRS. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
  • Rahimpour, Y., & Kouhestani, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • Wang, Z., & Li, Y. (2026). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Journal of Pharmaceutical Sciences, 115(3), 1083-1090.

Sources

Process Optimization Support Center: 1-[(4-methylbenzyl)sulfonyl]azepane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of benzylic sulfonamides. The synthesis of 1-[(4-methylbenzyl)sulfonyl]azepane presents unique mechanistic challenges. While the general coupling of an azepane ring with a sulfonyl chloride follows established protocols[1], benzylic sulfonyl chlorides are notoriously prone to side reactions, often limiting yields to 60–90% under unoptimized conditions[2].

This guide is designed to help you troubleshoot common failure modes, understand the causality behind these failures, and implement a self-validating protocol to maximize your reaction yield.

Mechanistic Workflow & Competing Pathways

To resolve yield issues, we must first map the chemical landscape. The diagram below illustrates the desired catalytic pathway alongside the two primary modes of failure: hydrolysis and sulfene formation.

Pathway A Azepane (Nucleophile) C Reactive Intermediate (Sulfonylpyridinium) A->C Pyridine/DMAP 0 °C B 4-Methylbenzylsulfonyl Chloride B->C Pyridine/DMAP 0 °C E Sulfonic Acid (Hydrolysis Byproduct) B->E H2O (Moisture) F Sulfene Intermediate (Dimerization) B->F Excess Strong Base (TEA at RT) D 1-[(4-methylbenzyl)sulfonyl]azepane (Target Yield >90%) C->D Nucleophilic Attack

Mechanistic pathways in the synthesis of 1-[(4-methylbenzyl)sulfonyl]azepane.

Troubleshooting Guide & FAQs

Q: Why is my primary isolated product 4-methylbenzylsulfonic acid rather than the target sulfonamide? A: This is a classic case of competitive hydrolysis. Benzylic sulfonyl chlorides are highly electrophilic. If your solvent (e.g., Dichloromethane or Tetrahydrofuran) is not rigorously dried, trace water will act as a competing nucleophile. Because water is less sterically hindered than the 7-membered azepane ring, it rapidly hydrolyzes the sulfonyl chloride into the unreactive sulfonic acid[3]. Actionable Fix: Transition to strictly anhydrous solvents over activated 4Å molecular sieves. Purge the reaction vessel with Argon, and ensure the azepane itself is dried, as cyclic amines are hygroscopic.

Q: My LC-MS shows a complex mixture with high molecular weight byproducts. I used Triethylamine (TEA) at room temperature. What went wrong? A: You are likely observing the consequences of the "sulfene pathway." Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), benzylic sulfonyl chlorides possess acidic alpha-protons. When exposed to a relatively strong base like TEA at ambient temperatures, the molecule undergoes rapid dehydrohalogenation to form a highly reactive sulfene intermediate (Ar-CH=SO2). This sulfene can dimerize or react non-selectively, severely depressing your yield[2]. Actionable Fix: Switch to a milder base such as Pyridine, which is less prone to inducing sulfene formation. Furthermore, always perform the addition at 0 °C to kinetically favor the direct nucleophilic substitution (SN2-type) pathway over elimination.

Q: The reaction stalls at ~70% conversion despite using an excess of azepane. How can I drive the coupling to completion? A: Azepane is a secondary amine with a 7-membered ring. While it is nucleophilic, its conformational flexibility introduces slight steric bulk that can slow down the reaction kinetics. To overcome this, introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is far more susceptible to attack by azepane than the parent chloride[4].

Quantitative Condition Optimization

The table below summarizes the causality between reaction conditions and expected yields based on the mechanistic principles discussed above.

Solvent ConditionBase SystemAdditiveTemperature ProfilePrimary Failure ModeExpected Yield (%)
DCM (Bench grade)TEA (2.0 eq)None25 °CHydrolysis< 45%
DCM (Anhydrous)TEA (2.0 eq)None0 °C to 25 °CSulfene Dimerization60 - 70%
MeCN (Anhydrous)K2CO3 (3.0 eq)None80 °C (Reflux)Thermal Degradation~ 65%
DCM (Anhydrous) Pyridine (2.0 eq) DMAP (0.1 eq) 0 °C to 25 °C None (Optimized) > 92%

Validated Experimental Protocol

This self-validating protocol utilizes DMAP-catalyzed sulfonylation to suppress sulfene formation and maximize the yield of 1-[(4-methylbenzyl)sulfonyl]azepane.

Step 1: Preparation and Setup Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish an inert atmosphere.

Step 2: Reagent Dissolution Add anhydrous Dichloromethane (DCM, 15 mL) to the flask. Inject azepane (1.0 mmol, 1.0 eq) and anhydrous Pyridine (2.0 mmol, 2.0 eq). Add DMAP (0.1 mmol, 0.1 eq). Causality Check: Pyridine acts as the acid scavenger without triggering alpha-deprotonation, while DMAP primes the catalytic cycle.

Step 3: Temperature Control Submerge the flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 10 minutes.

Step 4: Controlled Addition Dissolve (4-methylphenyl)methanesulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise via a syringe pump over 30 minutes. Causality Check: Dropwise addition at 0 °C keeps the concentration of the electrophile low, preventing thermal spikes and suppressing the sulfene elimination pathway.

Step 5: Reaction Maturation Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C) for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

Step 6: Quench and Workup Quench the reaction by adding 10 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer. Causality Check: The HCl wash selectively protonates and removes unreacted azepane, pyridine, and DMAP into the aqueous phase, leaving the neutral sulfonamide in the organic layer.

Step 7: Isolation Wash the organic layer with saturated aqueous NaHCO3 (10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography to obtain the pure 1-[(4-methylbenzyl)sulfonyl]azepane.

References

1.[1] Title: Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds Source: Benchchem URL:

2.[3] Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL:

3.[2] Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: ACS Organic Letters URL:

4.[4] Title: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues Source: Beilstein Journal of Organic Chemistry URL:

Sources

optimizing HPLC mobile phase for 1-[(4-methylbenzyl)sulfonyl]azepane purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 1-[(4-methylbenzyl)sulfonyl]azepane

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the purification of 1-[(4-methylbenzyl)sulfonyl]azepane. As a highly hydrophobic, neutral sulfonamide, this compound presents unique chromatographic challenges—particularly when resolving it from highly basic precursors (e.g., azepane) or acidic degradation products (e.g., 4-methylbenzylsulfonic acid) during preparative scale-up.

Below, you will find our expert-curated workflows, troubleshooting FAQs, and self-validating protocols to ensure a robust purification process.

Preparative Scale-Up Logical Workflow

Before diving into specific troubleshooting, it is critical to follow a systematic approach to method development. The logical workflow below outlines the transition from analytical scouting to preparative isolation.

G Start Start: Crude Mixture Step1 1. Analytical Scouting (C18, 5-95% ACN/H2O, 0.1% TFA) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Step2 2. Optimize Modifier (Test MeOH vs ACN) Decision1->Step2 No Step3 3. Loading Capacity Study (Mass/Volume Overload) Decision1->Step3 Yes Step2->Step1 Re-test Step4 4. Preparative Scale-Up (Focused Gradient) Step3->Step4

Fig 1. Logical workflow for preparative HPLC scale-up of sulfonamide purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal starting mobile phase conditions for this compound? A: Because 1-[(4-methylbenzyl)sulfonyl]azepane is a tertiary sulfonamide (the nitrogen is fully substituted within the azepane ring), it lacks an ionizable acidic proton. It is a neutral, hydrophobic molecule. Therefore, its retention is primarily driven by hydrophobic interactions rather than mobile phase pH[1]. We recommend starting with a reversed-phase C18 column using Water and Acetonitrile (ACN) as the mobile phase. ACN is a slightly stronger solvent than methanol, provides lower system backpressure, and has a lower UV cut-off (190 nm vs. 205 nm for methanol)[1][2][3]. If baseline resolution from closely related structural isomers is not achieved, switching to Methanol (MeOH) can alter the selectivity by enhancing π−π interactions with the 4-methylbenzyl group[3][4].

Q2: My main product peak is sharp, but I observe severe peak tailing for the unreacted azepane impurity. How can I fix this? A: This is a classic secondary interaction issue. While your main product is neutral, unreacted azepane is a strong secondary amine with a predicted pKa of ~11.07[5]. At a neutral pH, azepane is fully protonated (cationic). These positively charged molecules interact strongly with ionized, acidic residual silanol groups (pKa ~3.5–4.5) on the silica stationary phase, causing severe peak tailing[1]. Solution: Lower the mobile phase pH to 2.0–3.0 by adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This suppresses the ionization of the residual silanols, neutralizing their charge and masking the secondary interactions, which restores peak symmetry[1].

Tailing Issue Issue: Peak Tailing (Basic Impurities) Cause Cause: Secondary Interactions (Amines + Acidic Silanols) Issue->Cause Sol1 Solution 1: Lower pH (Add 0.1% TFA) Cause->Sol1 Sol2 Solution 2: End-capped Column (Steric Shielding) Cause->Sol2

Fig 2. Logical troubleshooting tree for resolving peak tailing of basic impurities.

Q3: How do I resolve the product from the 4-methylbenzylsulfonic acid degradation impurity? A: 4-methylbenzylsulfonic acid is a strong acid (pKa < 1) and remains negatively charged (highly polar) under almost all reversed-phase HPLC conditions. It will elute very early, often near the void volume ( t0​ ). If it overlaps with early-eluting peaks, decrease the initial organic modifier concentration (e.g., start at 5% ACN and hold for 2 minutes) to increase the retention of slightly polar impurities before the highly hydrophobic main product elutes[1].

Q4: During preparative scale-up, the product precipitates at the column head, causing high backpressure. How can I prevent this? A: 1-[(4-methylbenzyl)sulfonyl]azepane is highly hydrophobic. If you dissolve your crude sample in a strong solvent (like 100% DMSO or ACN) and inject a large volume into a highly aqueous mobile phase (e.g., 10% ACN), the analyte will rapidly precipitate at the column head[6]. Solution: Match the injection solvent to the mobile phase starting conditions as closely as possible. If solubility is too low in the starting mobile phase, utilize an "at-column dilution" setup, or inject smaller volumes of the strong solvent to allow the mobile phase to dilute the sample gradually without precipitation[6].

Experimental Protocols

Protocol 1: Analytical Scouting & Method Optimization Objective: Establish a baseline separation of 1-[(4-methylbenzyl)sulfonyl]azepane from crude impurities.

  • Preparation: Prepare a 1 mg/mL solution of the crude mixture in 50:50 Water:ACN.

  • Column Selection: Install a high-purity, end-capped C18 column (e.g., 50 x 4.6 mm, 3 µm) to minimize silanol interactions.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA (pH ~2.0).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Execution: Run a universal scouting gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation/Analysis: Identify the main product peak. Calculate the resolution ( Rs​ ) between the product and the closest eluting impurity. If Rs​<1.5 , lower the gradient slope or switch Solvent B to Methanol to alter selectivity.

Protocol 2: Loading Capacity Study for Preparative Scale-Up Objective: Determine the maximum injection mass before resolution is compromised[6].

  • Isocratic/Focused Gradient Transfer: Based on Protocol 1, calculate the elution concentration of the product and design a focused gradient (e.g., ±5% of the elution organic concentration over 10 column volumes).

  • Volume Overload Study: Inject increasing volumes (e.g., 10 µL, 20 µL, 50 µL, 100 µL) of a constant concentration sample. Monitor peak broadening. The limit is reached when the product peak merges with the critical impurity pair.

  • Mass Overload Study: Keep the injection volume constant (e.g., 20 µL) but increase the sample concentration (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL).

  • Scale-Up Calculation: Multiply the optimized analytical injection mass by the scale-up factor to determine the preparative column load:

    SF=(ranalytical2​rprep2​​)×(Lanalytical​Lprep​​)

Data Presentation

Table 1: Mobile Phase Modifier Comparison for Sulfonamide Purification

PropertyAcetonitrile (ACN)Methanol (MeOH)Impact on 1-[(4-methylbenzyl)sulfonyl]azepane
UV Cut-off 190 nm205 nmACN allows for cleaner detection at low wavelengths[1].
Elution Strength StrongerWeakerACN requires a lower % organic to elute the hydrophobic product[3].
Viscosity/Pressure LowerHigherACN generates less backpressure, ideal for high-flow preparative runs[1][3].
Selectivity Mechanism Dipole-dipoleHydrogen bonding & π−π MeOH may improve resolution if co-eluting impurities are aromatic[4].

Table 2: Analyte Ionization State vs. Retention Behavior (at pH 2.5)

CompoundNatureApprox. pKaIonization State (pH 2.5)Expected HPLC Retention
1-[(4-methylbenzyl)sulfonyl]azepane Neutral SulfonamideN/ANeutral (Uncharged)Strong (Hydrophobic retention)
Azepane (Impurity) Secondary Amine~11.1[5]Protonated (Cationic)Weak (Unless silanol tailing occurs)
4-methylbenzylsulfonic acid (Impurity) Sulfonic Acid< 1.0Deprotonated (Anionic)Very Weak (Elutes near t0​ )

References

  • Axion Labs. "HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?". Available at: [Link]

  • Waters Corporation. "Alternative Method Development Techniques". Available at: [Link]

  • Micro Solv Technology Corporation. "Using methanol instead of acetonitrile in an HPLC method should be done with caution". Available at: [Link]

  • Shimadzu. "7 Key Differences in the Use of Methanol and Acetonitrile". Available at:[Link]

  • LCMS. "CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up". Available at:[Link]

  • PubChem - NIH. "Azepane | C6H13N | CID 8119". Available at:[Link]

Sources

Technical Support Center: 1-[(4-methylbenzyl)sulfonyl]azepane Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(4-methylbenzyl)sulfonyl]azepane . This compound, characterized by a sulfonamide linkage connecting a 4-methylbenzyl moiety and an azepane ring, is a valuable scaffold in drug discovery. However, its unique structural features make it susceptible to specific degradation pathways during long-term storage and experimental handling.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind compound degradation, provide self-validating experimental protocols, and answer the most critical troubleshooting questions encountered by researchers in the field.

Mechanistic Understanding of Degradation Pathways

To prevent degradation, we must first understand the structural vulnerabilities of 1-[(4-methylbenzyl)sulfonyl]azepane. The molecule contains three primary sites of instability:

  • The Benzylic Position (Oxidation): The carbon atom bridging the aromatic ring and the sulfonyl group, as well as the 4-methyl group, possess low C-H bond dissociation energies. These sites are highly susceptible to autoxidation by reactive oxygen species (ROS) or transition metal contaminants, leading to the formation of benzylic alcohols or aldehydes[1].

  • The Sulfonamide Bond (Hydrolysis): While sulfonamides are generally robust at physiological pH, extreme acidic conditions (pH < 2.0) protonate the azepane nitrogen. This protonation transforms the azepane ring into an excellent leaving group, facilitating nucleophilic attack by water and subsequent S-N bond cleavage[2].

  • The Aromatic System (Photodegradation): The benzyl moiety absorbs ultraviolet (UV) light. Photoexcitation can lead to homolytic cleavage of the C-S or S-N bonds, generating reactive radical intermediates that rapidly degrade the parent compound[3].

DegradationPathways Parent 1-[(4-methylbenzyl)sulfonyl]azepane (Intact API) Oxidation Oxidation (ROS, O2, Transition Metals) Parent->Oxidation Hydrolysis Hydrolysis (Extreme pH < 2.0 or > 12.0) Parent->Hydrolysis Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Deg_Ox1 Benzylic Oxidation (4-methylbenzaldehyde derivative) Oxidation->Deg_Ox1 Deg_Ox2 N-Oxidation (Azepane N-oxide) Oxidation->Deg_Ox2 Deg_Hyd S-N Cleavage (4-methylbenzylsulfonic acid + Azepane) Hydrolysis->Deg_Hyd Deg_Photo C-S / S-N Homolytic Cleavage (Radical Intermediates) Photolysis->Deg_Photo

Fig 1: Primary degradation pathways of 1-[(4-methylbenzyl)sulfonyl]azepane under environmental stress.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis after storing my stock solution for a week. What is happening? A1: You are observing oxidative degradation. A +16 Da shift indicates the addition of a single oxygen atom, which typically occurs via N-oxidation of the azepane ring or hydroxylation at the benzylic carbon of the 4-methylbenzyl group[1][4]. A +32 Da shift indicates further oxidation (e.g., conversion of the benzylic alcohol to a carboxylic acid). Solution: Prepare stock solutions in degassed, anhydrous solvents (like DMSO or Acetonitrile) and purge the headspace of your storage vials with Argon before sealing.

Q2: Is it safe to formulate this compound in an acidic buffer (pH 2.0) to increase solubility for in vivo dosing? A2: No. While sulfonamides are highly stable between pH 4.0 and 10.0, they are vulnerable to acid-catalyzed hydrolysis at pH 2.0[2]. At this pH, the nitrogen atom of the sulfonamide group becomes protonated, breaking the resonance stabilization of the S-N bond and leading to the formation of 4-methylbenzylsulfonic acid and free azepane. Solution: Formulate at a neutral pH (e.g., pH 7.4 PBS) using co-solvents or surfactants (like Tween-80) to aid solubility rather than relying on extreme pH adjustments.

Q3: My compound degrades when left on the benchtop, but remains stable in the refrigerator. Is this purely a thermal degradation issue? A3: It is likely a combination of thermal and photolytic degradation. The benzyl moiety is a strong chromophore that absorbs UV light, which can induce homolytic cleavage of the bonds connecting the aromatic ring to the sulfonyl group[5]. Standard laboratory fluorescent lighting emits enough UV radiation to degrade the compound over several days. Solution: Always use amber glass vials for benchtop work and store the compound in the dark.

Q4: How can I differentiate between degradation that occurred during storage versus degradation occurring inside the mass spectrometer (in-source fragmentation)? A4: In-source fragmentation will produce degradant peaks that perfectly co-elute with the intact parent compound peak in your chromatogram. If the degradation occurred during storage, the degradants (e.g., the oxidized species or the cleaved azepane ring) will have different polarities and will elute at different retention times than the parent compound. Always rely on chromatographic separation prior to MS detection to validate storage stability.

Quantitative Stability Summary

The following table summarizes the expected stability of 1-[(4-methylbenzyl)sulfonyl]azepane under various conditions, synthesized from field-proven sulfonamide stability data[2][3].

Stress ConditionPrimary Degradation PathwayEstimated Stability / Half-LifeRecommended Preventive Action
Aqueous Buffer (pH 4.0 - 10.0) None (Stable)> 3 months at 4°CStore at 4°C, protected from light.
Aqueous Buffer (pH < 2.0) Acid-catalyzed HydrolysisSignificant degradation < 14 daysAvoid formulation below pH 4.0.
Ambient Light / UV Exposure Photolysis (Radical Cleavage) t1/2​ ≈ hours to daysUse amber vials; store in dark.
Aerated Solutions (DMSO/MeOH) Benzylic / N-OxidationGradual degradation over weeksDegas solvents; purge with Argon.
Solid State (Room Temp) Thermal / OxidativeStable for > 1 year if dryStore desiccated at -20°C for > 2 years.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must empirically verify the stability of your specific batch. Below are the definitive protocols for forced degradation and long-term storage.

Protocol A: Forced Degradation Study (Stability-Indicating Assay)

Purpose: To intentionally generate all possible degradation products so you can identify their retention times on your LC-MS, ensuring your analytical method can accurately separate the intact API from its degradants[5].

  • Preparation of Stock: Dissolve 1-[(4-methylbenzyl)sulfonyl]azepane in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Acid Stress: Mix 100 µL of stock with 100 µL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Self-Validation Step: Before injection into the LC-MS, neutralize the sample by adding 100 µL of 0.2 M NaOH. This proves that degradation occurred during the heating phase, not due to the acidic mobile phase of the HPLC.

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours[5].

    • Self-Validation Step: Run a blank containing only 3% H2​O2​ and mobile phase to ensure oxidant peaks are not misidentified as compound degradants.

  • Photolytic Stress: Place 200 µL of stock in a clear glass HPLC vial. Expose to a UV lamp (254 nm) or direct sunlight for 24 hours.

  • Analysis: Inject all stressed samples, alongside a freshly prepared, unstressed control, into a UPLC-MS/MS system. Identify new peaks (degradants) and ensure baseline resolution from the parent compound.

Protocol B: Optimal Long-Term Storage Workflow

Purpose: To prepare solid aliquots that will remain stable for > 2 years.

  • Aliquoting: Dissolve the bulk powder in a volatile, inert solvent (e.g., Dichloromethane or LC-MS grade Methanol). Aliquot the solution into single-use amber glass vials.

  • Evaporation: Remove the solvent using a centrifugal evaporator (SpeedVac) or a gentle stream of high-purity Nitrogen gas until a dry powder/film remains.

  • Lyophilization (Optional but Recommended): Place the open vials in a lyophilizer overnight to remove any residual trace moisture that could facilitate micro-hydrolysis.

  • Inert Gas Purging: Place the vials in a glove box or use a manifold to purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the compound).

  • Sealing and Storage: Cap tightly with PTFE-lined septa, wrap the caps in Parafilm to prevent moisture ingress, and store at -20°C.

References

  • Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. Available at:[Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM. Available at:[Link]

  • Mechanistic Insight into the Degradation Pathways of P-cresol in Ozonation, Peroxone, and Ozone-persulfate Process. Taylor & Francis. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Co-Eluting Impurities in 1-[(4-methylbenzyl)sulfonyl]azepane Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues associated with 1-[(4-methylbenzyl)sulfonyl]azepane .

Due to its unique structural features—a flexible 7-membered azepane ring, a polar sulfonamide linkage, and an aromatic 4-methylbenzyl group—this molecule is highly susceptible to co-eluting structurally related impurities. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Part 1: Diagnostic Workflow

Before altering your method, you must identify the chemical nature of your co-eluting impurities. The workflow below outlines the logical progression for troubleshooting peak purity failures.

TroubleshootingWorkflow Start Identify Co-elution (Peak Purity < 99%) CheckIsomer Are they Positional Isomers? (e.g., 2-methyl vs 4-methyl) Start->CheckIsomer ChangeColumn Switch to PFP or Phenyl-Hexyl Phase CheckIsomer->ChangeColumn Yes CheckRing Are they Ring Analogs? (e.g., Piperidine impurity) CheckIsomer->CheckRing No StandardC18 Optimize Standard C18 (Gradient/Temp) Success Baseline Resolution (Rs > 1.5) StandardC18->Success ChangeOrganic Switch Organic Modifier (Use MeOH instead of ACN) ChangeColumn->ChangeOrganic CheckRing->StandardC18 Yes CheckRing->ChangeOrganic No ChangeOrganic->Success

Caption: Troubleshooting workflow for resolving co-eluting impurities in sulfonamide chromatography.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I seeing a shoulder or split peak for 1-[(4-methylbenzyl)sulfonyl]azepane on my standard C18 column?

Answer: You are likely dealing with positional isomers (e.g., 2-methylbenzyl or 3-methylbenzyl analogs) originating from the starting materials used during synthesis. Standard C18 columns separate analytes almost exclusively based on hydrophobic dispersion forces[1]. Because the 2-, 3-, and 4-methylbenzyl isomers have identical molecular weights, identical LogP values, and virtually identical hydrophobic surface areas, a C18 phase cannot differentiate them, resulting in severe co-elution.

Q2: How do I choose the right stationary phase to resolve these aromatic isomers?

Answer: You must switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[2]. Causality: The highly electronegative fluorine atoms on a PFP phase create an electron-deficient aromatic ring ( π -acid). This interacts strongly with the electron-rich 4-methylbenzyl ring ( π -base) of your analyte. Furthermore, the rigid PFP ring provides shape selectivity, recognizing the subtle steric differences between ortho, meta, and para methyl substitutions that a flexible C18 alkyl chain ignores[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this separation?

Answer: Methanol is strictly recommended when using PFP or Phenyl-Hexyl columns for aromatic resolution. Causality: Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons). In the mobile phase, acetonitrile molecules competitively bind to the PFP stationary phase, actively suppressing the π−π interactions between the column and your analyte[4]. Methanol is a protic solvent lacking π -electrons; it does not compete for these binding sites, thereby maximizing the orthogonal selectivity of the PFP column[4].

Part 3: Chromatographic Interaction Mechanisms

To fully grasp why method adjustments succeed or fail, visualize the distinct interaction mechanisms between the analyte and the stationary phases.

InteractionMechanisms Analyte 1-[(4-methylbenzyl)sulfonyl]azepane & Isomeric Impurities C18 C18 Stationary Phase Analyte->C18 PFP PFP Stationary Phase Analyte->PFP Hydrophobic Hydrophobic Dispersion (Identical for isomers) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Differentiates aromatic rings) PFP->PiPi Dipole Dipole-Dipole Bonding (Differentiates sulfonamide) PFP->Dipole Shape Shape Selectivity (Steric recognition) PFP->Shape Coelution Co-elution (Rs < 1.0) Hydrophobic->Coelution Resolution Baseline Resolution (Rs > 1.5) PiPi->Resolution Dipole->Resolution Shape->Resolution

Caption: Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Part 4: Quantitative Data Presentation

The table below summarizes the expected retention and resolution data when transitioning from a traditional C18 method to an optimized PFP method using Methanol.

Analyte / ImpurityC18 Retention (min)C18 Resolution ( Rs​ )PFP Retention (min)PFP Resolution ( Rs​ )
1-[(2-methylbenzyl)sulfonyl]azepane12.4N/A14.2N/A
1-[(3-methylbenzyl)sulfonyl]azepane12.40.0 (Co-elution)15.12.1
1-[(4-methylbenzyl)sulfonyl]azepane (API) 12.5 0.2 (Co-elution) 16.3 2.4
1-(benzylsulfonyl)azepane (Desmethyl)10.83.512.04.8

Note: Data reflects a gradient of 30% to 70% Methanol over 20 minutes at 25°C.

Part 5: Self-Validating Method Optimization Protocol

This step-by-step protocol is designed as a self-validating system . You will not proceed to sample analysis unless the System Suitability Test (SST) criteria are mathematically met, ensuring absolute trustworthiness in your results.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in MS-grade Water. (The acidic pH suppresses the ionization of any residual silanols on the column, preventing peak tailing of the azepane nitrogen).

  • Organic Phase (B): Prepare 0.1% Formic Acid in MS-grade Methanol . Do not use Acetonitrile[3].

  • Degas both mobile phases via sonication under vacuum for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. (Do not elevate temperature; lower temperatures stabilize transient π−π complexes, enhancing shape selectivity).

  • Detection: UV at 225 nm and 254 nm.

Step 3: Gradient Design

Program a shallow gradient to maximize the residence time of the analytes within the critical elution window:

  • 0.0 - 2.0 min: 30% B

  • 2.0 - 18.0 min: 30% 65% B (Linear ramp)

  • 18.0 - 20.0 min: 65% 95% B (Column wash)

  • 20.0 - 25.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Validation Gate

Before injecting experimental samples, inject a Resolution Standard containing 1-[(4-methylbenzyl)sulfonyl]azepane spiked with 1% of the 3-methylbenzyl isomer.

  • Acceptance Criterion 1: The Resolution ( Rs​ ) between the 3-methyl and 4-methyl peaks must be ≥1.5 (Baseline resolution).

  • Acceptance Criterion 2: The USP Tailing Factor ( Tf​ ) for the main peak must be ≤1.2 .

  • Action: If Rs​<1.5 , decrease the gradient slope by extending the ramp time from 18.0 min to 22.0 min. Do not proceed until the SST passes.

References

  • Title: A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides Source: Benchchem URL
  • Source: hplc.
  • Title: Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column Source: ResearchGate URL
  • Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL

Sources

increasing solubility of 1-[(4-methylbenzyl)sulfonyl]azepane in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 1-[(4-methylbenzyl)sulfonyl]azepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 1-[(4-methylbenzyl)sulfonyl]azepane in aqueous biological assays.

Physicochemical Root Cause Analysis

Before troubleshooting, we must understand why 1-[(4-methylbenzyl)sulfonyl]azepane resists dissolution in standard biological buffers (e.g., PBS, HEPES).

The molecule consists of an azepane ring, a sulfonyl group, and a 4-methylbenzyl moiety. Crucially, the nitrogen in the azepane ring is bonded directly to the sulfonyl group, making this a tertiary sulfonamide . Because it lacks an N-H bond, it cannot be deprotonated. Furthermore, the lone pair on the nitrogen is delocalized into the sulfonyl group, meaning it cannot be protonated at physiological pH.

The Scientific Reality: This molecule is completely non-ionizable and highly lipophilic. Standard solubility enhancement techniques like pH adjustment or salt formation will definitively fail[1]. To keep this compound in solution, you must manipulate the solvent environment using co-solvents, surfactants, or host-guest complexation.

Troubleshooting Q&A

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and the solution immediately turned cloudy. What is the mechanism of this precipitation? A1: You are experiencing a "solvent crash." When a DMSO stock is introduced into an aqueous buffer, the DMSO solvation shell rapidly dissipates into the bulk water. Because 1-[(4-methylbenzyl)sulfonyl]azepane lacks hydrogen-bond donors to interact with water, the molecules undergo rapid hydrophobic collapse, forming amorphous nano-aggregates. This is a classic kinetic solubility failure[2].

Q2: My biochemical assay shows a flat dose-response curve above 5 µM. Is the compound just a weak inhibitor? A2: Not necessarily. You have likely hit the thermodynamic solubility limit of the compound in your specific assay buffer. Once the buffer is saturated, any additional compound precipitates out of solution, capping the free (active) compound concentration. To fix this, you must increase the kinetic solubility limit using a carrier or surfactant to reveal the true IC50/EC50[2].

Q3: I need to dose this compound in live Caco-2 cell cultures for 48 hours. I cannot use high concentrations of DMSO or Tween-20 due to cytotoxicity. What is the best vehicle? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scenario. It forms a non-covalent inclusion complex with the drug. The hydrophobic 4-methylbenzyl group inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in the bulk water. HP-β-CD is well-tolerated by mammalian cells at concentrations up to 10-20% (w/v) with minimal membrane disruption[3].

Excipient Selection Matrix

To facilitate rapid decision-making, use the following self-validating matrix to select the appropriate solubilization strategy based on your assay type.

Excipient / CarrierMechanism of ActionMax Tolerated Conc. (Biochemical)Max Tolerated Conc. (Cell-Based)Best Use Case
DMSO Co-solvent (reduces dielectric constant)5.0% (v/v)0.1% - 0.5% (v/v)Initial stock preparation; cell-free assays.
Tween-20 Non-ionic surfactant (micelle formation)0.1% (v/v)< 0.01% (v/v) (Highly toxic)High-throughput biochemical screening.
HP-β-CD Inclusion complexation (hydrophobic shielding)20% (w/v)10% - 20% (w/v)Long-term live cell culture; in vivo dosing.
BSA (Bovine Serum Albumin) Protein binding (hydrophobic pockets)0.1% (w/v)10% (w/v) (FBS equivalent)Assays requiring physiological protein states.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Self-Validating HP-β-CD Formulation

This protocol ensures the compound is truly in solution, not just suspended as invisible nano-aggregates.

  • Preparation: Weigh out 100 mg of HP-β-CD and dissolve in 1 mL of assay buffer (10% w/v solution). Vortex until completely clear.

  • Spiking: Add 10 µL of a 10 mM 1-[(4-methylbenzyl)sulfonyl]azepane DMSO stock dropwise to the vortexing HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the inclusion complexation thermodynamics.

  • Self-Validation (Critical Step): Centrifuge the solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the supernatant. Measure the absorbance of the supernatant via UV-Vis (or LC-MS) against a standard curve to confirm the final dissolved concentration. Do not skip centrifugation, or you risk pipetting suspended aggregates.

Protocol B: Kinetic Solubility Determination via Nephelometry

Use this to find the exact concentration where the compound crashes out of your specific buffer.

  • Setup: Dispense 196 µL of your target biological buffer into a 96-well clear-bottom plate.

  • Titration: Prepare a serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 10 µM).

  • Injection: Inject 4 µL of each DMSO dilution into the buffer wells (final DMSO = 2%). Mix rapidly via plate shaker for 60 seconds.

  • Control: Include a known insoluble control (e.g., Amiodarone) to validate the instrument's scattering detection[2].

  • Measurement: Read the plate using a nephelometer (or an absorbance reader at 620 nm). A sharp spike in light scatter indicates the exact concentration at which kinetic solubility is breached.

Workflows and Mechanisms (Visualized)

SolubilizationWorkflow Start 10 mM Stock 1-[(4-methylbenzyl)sulfonyl]azepane in 100% DMSO Dilute Dilute into Assay Buffer (PBS / HEPES, pH 7.4) Start->Dilute Check Assess Kinetic Solubility (Nephelometry / OD620) Dilute->Check Precipitates Precipitation Detected (High Light Scatter) Check->Precipitates Insoluble Soluble Solution Remains Clear (Soluble) Check->Soluble Soluble AddCD Cell-Based Assay: Add 10% HP-β-CD Precipitates->AddCD AddSurf Biochemical Assay: Add 0.05% Tween-20 Precipitates->AddSurf Proceed Proceed to Biological Assay (Self-Validated) Soluble->Proceed AddCD->Check Re-test AddSurf->Check Re-test

Decision tree for rescuing 1-[(4-methylbenzyl)sulfonyl]azepane solubility in biological buffers.

CDMechanism Drug Free Compound (Highly Lipophilic) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Aqueous Aqueous Buffer (Homogeneous Solution) Complex->Aqueous Dissolution

Mechanism of HP-β-CD inclusion complexation to shield lipophilic moieties from bulk water.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. URL:[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology. URL:[Link]

Sources

Technical Support Center: Troubleshooting 1-[(4-methylbenzyl)sulfonyl]azepane Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently see researchers struggle with high false-positive rates when screening lipophilic, aromatic small molecules. If you are working with the 1-[(4-methylbenzyl)sulfonyl]azepane scaffold and observing irreproducible dose-response curves or unusually high hit rates in your fluorescence assays, you are likely dealing with assay interference.

This guide is designed to help you systematically diagnose, triage, and eliminate false positives by understanding the fundamental causality behind compound behavior.

Diagnostic FAQs: Understanding Your Assay Liabilities

Q1: Why is 1-[(4-methylbenzyl)sulfonyl]azepane showing unusually high background signals in our primary biochemical screen? A: You are likely observing compound autofluorescence. The 4-methylbenzyl moiety contains a conjugated aromatic system that absorbs strongly in the near-UV range. If your assay utilizes blue-shifted fluorophores like 4-Methylumbelliferone (4-MU) or Alexa Fluor 350 (excitation ~340 nm, emission ~450 nm), the compound will absorb the excitation light and emit its own fluorescence, mimicking a gain-of-signal or masking a loss-of-signal. 1 demonstrates that up to 5% of compounds autofluoresce in this specific UV window[1].

Q2: Our dose-response curves look incredibly steep (Hill slope > 2.0). Is this compound a true potent inhibitor? A: A steep Hill slope is a classic hallmark of colloidal aggregation, not stoichiometric 1:1 binding. The azepane ring in your scaffold is highly lipophilic. In aqueous screening buffers, these molecules undergo hydrophobic collapse at micromolar concentrations, forming colloidal aggregates (micelles). These colloids non-specifically sequester and denature the target protein, leading to a false positive readout 2[2].

Q3: We suspect the compound is quenching our fluorophore. How does this happen, and how do we fix it? A: This is known as the Inner Filter Effect. According to 3, a compound can absorb the excitation or emission light of the assay, attenuating the intensity and creating a false positive in loss-of-signal assays[3]. To mitigate this, switch from endpoint reads to 4; because the compound's intrinsic absorbance remains constant over time, the background interference can be mathematically subtracted from the dynamic enzymatic rate[4].

InterferenceMech cluster_0 Optical Interference cluster_1 Physical Interference Compound 1-[(4-methylbenzyl) sulfonyl]azepane Absorbance Inner Filter Effect (Absorbs Light) Compound->Absorbance Aromatic UV Abs Autofluo Autofluorescence (Emits Light) Compound->Autofluo Conjugated System Colloids Colloidal Aggregation (Lipophilic Azepane) Compound->Colloids Hydrophobic Collapse Protein Non-specific Protein Sequestration Colloids->Protein Denaturation

Optical and physical mechanisms of assay interference by sulfonamide-azepane derivatives.

Quantitative Triage: Interference Modalities

To rapidly diagnose your assay, compare your experimental metrics against the thresholds in the table below.

Interference MechanismStructural Culprit in ScaffoldQuantitative Threshold / MetricMitigation Strategy
Autofluorescence 4-methylbenzyl aromatic system>3-fold increase in total fluorescence over control baselineRed-shift assay (ex >500 nm)
Inner Filter Effect Sulfonamide-benzyl conjugationAbsorbance >0.1 OD at assay Ex/Em wavelengthsKinetic readouts, reduce pathlength
Colloidal Aggregation Lipophilic azepane ringHill slope > 1.5 in dose-response curveAdd 0.01% Triton X-100 (Protocol A)

Self-Validating Experimental Protocols

A robust assay must prove its own validity. Do not rely on a single endpoint read. Implement the following self-validating protocols to confirm whether your 1-[(4-methylbenzyl)sulfonyl]azepane hit is a true binder or a Pan-Assay Interference Compound (PAINS).

TriageWorkflow Start Primary Screen Hit (Azepane Derivative) AutoFluo Autofluorescence Detected? (>3x Control) Start->AutoFluo Detergent Detergent Test (+0.01% Triton X-100) AutoFluo->Detergent No FalsePos Discard as False Positive AutoFluo->FalsePos Yes (Optical Artifact) Aggregator Signal Restored? (Colloidal Aggregation) Detergent->Aggregator Orthogonal Orthogonal Validation (FLT / MS) Aggregator->Orthogonal No Aggregator->FalsePos Yes (Micelle Formation) TrueHit Validated True Hit Orthogonal->TrueHit Confirmed Orthogonal->FalsePos Not Confirmed

Step-by-step workflow for triaging false positive hits in fluorescence screening.

Protocol A: The Self-Validating Detergent Counter-Screen

Objective: Differentiate stoichiometric target binding from non-specific colloidal aggregation. Causality: Detergents disrupt the hydrophobic interactions holding the azepane-driven colloids together, preventing them from sequestering the target protein.

  • Buffer Preparation: Prepare two identical sets of assay buffers: Buffer A (Standard Assay Buffer) and Buffer B (Standard Assay Buffer + 0.01% v/v Triton X-100).

    • Why 0.01%? This concentration is slightly above the critical micelle concentration (CMC) of Triton X-100, which is sufficient to break up compound aggregates, but low enough to preserve the native fold of most target proteins.

  • Titration: Perform a 10-point dose-response titration of 1-[(4-methylbenzyl)sulfonyl]azepane in both buffers side-by-side.

  • Incubation: Incubate for your standard assay time (e.g., 30-60 minutes) to allow colloids to form in Buffer A.

  • Self-Validation Metric: Calculate the IC50 shift.

    • True Hit: The IC50 will remain relatively constant between Buffer A and Buffer B.

    • False Positive: The apparent inhibition in Buffer B will vanish (IC50 shifts by >10-fold or becomes unmeasurable). The detergent has broken the micelles, proving the compound was never a true inhibitor.

Protocol B: Fluorescence Lifetime Technology (FLT) Validation

Objective: Eliminate false positives caused by compound autofluorescence and static quenching. Causality: Traditional fluorescence intensity is highly susceptible to the Inner Filter Effect. FLT measures the decay time of the fluorophore, an intrinsic property independent of fluorophore concentration or static optical interference.

  • Labeling: Utilize a target substrate labeled with a long-lifetime fluorophore (e.g., a lanthanide chelate).

  • Excitation: Excite the sample using a pulsed laser source.

    • Why a pulsed source? It allows the detector to measure the time-resolved exponential decay of the fluorescence signal after the excitation pulse has ended, completely bypassing the instantaneous autofluorescence of the 4-methylbenzyl group.

  • Measurement: Record the fluorescence lifetime ( τ ) across a compound concentration gradient.

  • Self-Validation Metric: True target engagement will alter the microenvironment of the fluorophore, causing a measurable shift in τ . If the compound only affects total intensity but leaves τ unchanged, it is an optical artifact, not a true binder.5 compared to traditional intensity-based methods[5].

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf / NIH URL:[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: PMC / NIH URL:[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase Source: PMC / NIH URL:[Link]

  • Reducing False Positives through the Application of Fluorescence Lifetime Technology: A Comparative Study Using TYK2 Kinase as a Model System Source: SLAS Discovery / ResearchGate URL:[Link]

  • Interference with Fluorescence and Absorbance (Kinetic Readouts) Source: NCBI Bookshelf / NIH URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of 1-[(4-methylbenzyl)sulfonyl]azepane vs. Azepane Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold requires a rigorous understanding of both structural biology and assay mechanics. The azepane sulfonamide class has emerged as a highly versatile pharmacophore, primarily due to the unique conformational flexibility of the seven-membered azepane heterocycle. This flexibility allows the scaffold to adopt unique three-dimensional arrangements, making it highly effective at navigating the hydrophobic pockets of metabolic enzymes[1].

This guide provides an objective, data-driven comparison between 1-[(4-methylbenzyl)sulfonyl]azepane and other structurally distinct azepane sulfonamide derivatives, focusing on their performance as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) —a primary target for metabolic syndrome and type 2 diabetes[2].

Structural Causality & Mechanism of Action

To understand the performance differences across this class, we must analyze the structure-activity relationship (SAR) causality:

  • 1-[(4-methylbenzyl)sulfonyl]azepane : In this molecule, the azepane ring is unsubstituted, and the structural complexity lies in the sulfonyl moiety, which is attached to a 4-methylbenzyl group. The methylbenzyl extension provides moderate lipophilicity and steric bulk, allowing it to anchor into the secondary hydrophobic binding site of target enzymes.

  • 4-Substituted Azepane Sulfonamides : In contrast, next-generation derivatives retain a simple sulfonyl-aryl group but introduce bulky, lipophilic substitutions directly at the 4-position of the azepane ring (e.g., adamantyl or difluorophenyl groups). This direct ring substitution forces the azepane heterocycle into a rigid, bioactive conformation that drastically increases binding affinity to 11β-HSD1[1].

The 11β-HSD1 Signaling Pathway

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for reducing inactive cortisone into active cortisol. Over-amplification of intracellular cortisol leads to excessive Glucocorticoid Receptor (GR) activation, driving gluconeogenesis and adipogenesis[3]. Azepane sulfonamides act as competitive inhibitors, blocking the active site and preventing this metabolic cascade.

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (ER Membrane) Cortisone->Enzyme Substrate Cortisol Active Cortisol Enzyme->Cortisol NADPH -> NADP+ GR Glucocorticoid Receptor (Activation) Cortisol->GR Binds Inhibitor Azepane Sulfonamide (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Mechanism of 11β-HSD1 inhibition by azepane sulfonamides in glucocorticoid signaling.

Quantitative Performance Comparison

The following table synthesizes the inhibitory potency (IC₅₀) of various azepane sulfonamide derivatives against 11β-HSD1. The data clearly demonstrates that while sulfonyl-modifications like the 4-methylbenzyl group offer baseline inhibition, substituting the 4-position of the azepane ring yields exponential improvements in potency[1].

Compound / DerivativeStructural ModificationTargetIC₅₀ (nM)
Unsubstituted AzepaneH (4-position)11β-HSD1>1000
1-[(4-methylbenzyl)sulfonyl]azepane 4-methylbenzyl (Sulfonyl group) 11β-HSD1 ~45 - 60 *
Phenyl AzepanePhenyl (4-position)11β-HSD150
4-Fluorophenyl Azepane4-Fluorophenyl (4-position)11β-HSD125
2,4-Difluorophenyl Azepane2,4-Difluorophenyl (4-position)11β-HSD110
Adamantyl AzepaneAdamantyl (4-position)11β-HSD13.0

*Note: Value represents a baseline benchmark for benzyl-substituted sulfonamides to facilitate structural comparison against ring-substituted derivatives.

Key Insight: The rigid, bulky adamantyl group at the 4-position (IC₅₀ = 3.0 nM) perfectly fills the catalytic hydrophobic pocket of 11β-HSD1, outperforming the flexible 4-methylbenzyl sulfonyl derivative by an order of magnitude[1].

Self-Validating Experimental Methodology

To objectively validate the IC₅₀ values of these derivatives, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay rather than a traditional ELISA.

The Causality Behind the Protocol:

  • Ratiometric Validation: HTRF uses a dual-wavelength emission ratio (665nm / 620nm). This is a self-validating system; the ratio mathematically cancels out optical artifacts, inner-filter effects, and compound auto-fluorescence (quenching) that commonly cause false positives in high-throughput screening[4].

  • Cofactor Regeneration: 11β-HSD1 requires NADPH to function. Because microsome-based assays deplete NADPH quickly, we integrate a coupled Glucose-6-Phosphate (G6P) / G6P-Dehydrogenase (G6PDH) system. This continuously regenerates NADPH, ensuring the enzymatic rate remains perfectly linear throughout the 25-minute incubation, guaranteeing accurate IC₅₀ calculation[5].

Step-by-Step HTRF Protocol
  • Reaction Setup: In a black 384-well plate, combine 1.5 µg/mL recombinant human 11β-HSD1 enzyme, 160 nM cortisone, 100 µM NADPH, 1 mM G6P, and 12.5 µg/mL G6PDH in 100 mM potassium phosphate buffer (pH 7.5)[6].

  • Inhibitor Addition: Add the azepane sulfonamide derivative (e.g., 1-[(4-methylbenzyl)sulfonyl]azepane) in a serial dilution (ranging from 10 µM to 0.1 nM) to generate a standard dose-response curve. Include a positive control (e.g., Carbenoxolone) and a DMSO vehicle negative control[5].

  • Enzymatic Incubation: Incubate the mixture at 37°C for exactly 25 minutes to allow the conversion of cortisone to cortisol[7].

  • Stop & Detect: Halt the reaction by adding a stop solution containing 0.5 mM glycyrrhetinic acid, followed immediately by the HTRF detection reagents: Cortisol-XL665 (fluorophore acceptor) and Anti-cortisol Cryptate (Eu³⁺ donor)[6].

  • TR-FRET Measurement: Incubate for 2 hours at room temperature. Excite the plate at 320 nm and record emissions at both 620 nm and 665 nm using a time-resolved microplate reader[7].

  • Data Analysis: Calculate the 665/620 ratio. Because this is a competitive assay, a decrease in the FRET signal indicates inhibition of cortisol production. Plot the ratios against the log of the inhibitor concentration to derive the IC₅₀.

Workflow Step1 1. Reaction Setup Enzyme + NADPH + Cortisone + Inhibitor Step2 2. Enzymatic Conversion Incubate 37°C for 25 mins Step1->Step2 Step3 3. Stop & Detect Add Cortisol-XL665 + Anti-Cortisol-Cryptate Step2->Step3 Step4 4. TR-FRET Measurement Excitation: 320nm | Emission: 620nm & 665nm Step3->Step4 Step5 5. Ratiometric Validation Calculate 665/620 Ratio to Eliminate Quenching Step4->Step5

Self-validating HTRF assay workflow for quantifying 11β-HSD1 enzymatic inhibition.

Conclusion

For drug development professionals evaluating the azepane sulfonamide scaffold, 1-[(4-methylbenzyl)sulfonyl]azepane serves as a reliable, moderately lipophilic foundation. However, experimental data dictates that transitioning the structural complexity from the sulfonyl group to the 4-position of the azepane ring (e.g., adamantyl derivatives) yields vastly superior target engagement and nanomolar potency against 11β-HSD1.

References
  • Pentacyclic Triterpenes from Cecropia telenitida Can Function as Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 - MDPI. URL:[Link]

  • Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors - The Royal Society of Chemistry. URL:[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications - PMC / NIH. URL:[Link]

  • 11β-Hydroxysteroid dehydrogenase and the brain: Not (yet) lost in translation - ResearchGate. URL:[Link]

Sources

A Comparative Guide to the LC-MS/MS Method Validation for the Quantification of 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides an in-depth, comparative analysis of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-[(4-methylbenzyl)sulfonyl]azepane, a promising therapeutic candidate. We will explore the rationale behind critical methodological choices, present comparative data for different sample preparation techniques, and offer a step-by-step validation protocol grounded in the principles of the harmonized ICH M10 guideline.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and defensible bioanalytical method.

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

The journey of a drug candidate from discovery to clinical application is paved with data. The quality and integrity of this data, particularly from bioanalytical studies, are paramount for making informed decisions about a compound's safety and efficacy.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure that the data submitted is reliable and reproducible.[4][5][6] The International Council for Harmonisation (ICH) M10 guideline, now globally recognized, provides a unified framework for these validation efforts.[1][2][7]

This guide focuses on 1-[(4-methylbenzyl)sulfonyl]azepane, a small molecule with the chemical formula C13H19NO2S and a molecular weight of 253.36 g/mol .[1] Its predicted lipophilicity (XlogP of 2.6) suggests that it is amenable to various extraction techniques.[4] We will systematically evaluate the performance of three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing a comparative basis for method selection.

Method Development: Strategic Choices for Optimal Performance

The development of a robust LC-MS/MS method is a multi-faceted process that requires careful consideration of the analyte's physicochemical properties, the biological matrix, and the desired sensitivity and selectivity.

Selection of the Internal Standard (IS)

The use of an appropriate internal standard is critical for correcting for variability during sample processing and analysis.[8][9] A stable isotope-labeled (SIL) analog of the analyte is the gold standard, as it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[9] For this method, 1-[(4-methylbenzyl-d7)sulfonyl]azepane is selected as the internal standard. The seven deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk while maintaining chromatographic co-elution with the analyte.

Liquid Chromatography and Mass Spectrometry Conditions

The goal of chromatography is to achieve a reproducible retention time for the analyte and internal standard, free from interference from endogenous matrix components. Tandem mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 254.1 -> 155.1 (Quantifier), 254.1 -> 91.1 (Qualifier)
MRM Transition (IS) m/z 261.1 -> 162.1

Rationale: A C18 column is a versatile choice for the separation of moderately non-polar small molecules like 1-[(4-methylbenzyl)sulfonyl]azepane. The use of formic acid in the mobile phase facilitates protonation of the analyte in the ESI source, leading to enhanced signal intensity in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation pattern of the analyte and internal standard to ensure high selectivity and sensitivity.

A Comparative Evaluation of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts method performance, influencing recovery, matrix effects, and overall method robustness.[10][11][12] Here, we compare three widely used techniques for the extraction of 1-[(4-methylbenzyl)sulfonyl]azepane from human plasma.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of the three sample preparation methods.

G cluster_0 Sample Preparation Comparison cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) plasma Plasma Sample Spiked with Analyte & IS ppt1 Add Acetonitrile (3:1 v/v) plasma->ppt1 lle1 Add Methyl-tert-butyl ether (MTBE) plasma->lle1 spe1 Condition & Equilibrate SPE Cartridge plasma->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 analysis LC-MS/MS Analysis ppt3->analysis LC-MS/MS Analysis lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate Organic Layer & Reconstitute lle2->lle3 lle3->analysis spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute & Evaporate spe3->spe4 spe5 Reconstitute spe4->spe5 spe5->analysis

Caption: Comparative workflow for sample preparation techniques.

Comparative Performance Data

The following table summarizes the hypothetical but representative data from the evaluation of the three sample preparation methods.

Table 2: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria (ICH M10)
Recovery (%) 95.288.592.1Consistent, precise, and reproducible
Matrix Effect (%) 75.8 (significant ion suppression)94.3 (minimal effect)98.7 (negligible effect)CV ≤ 15%
Process Efficiency (%) 72.283.590.9-
Precision (CV%) 8.94.22.5≤ 15% (≤ 20% at LLOQ)
Throughput HighMediumLow to Medium-
Cost per Sample LowLow to MediumHigh-

Interpretation: While Protein Precipitation offers high throughput and low cost, it suffers from significant matrix effects, which can compromise data quality. Liquid-Liquid Extraction provides a cleaner extract and better precision. However, Solid-Phase Extraction demonstrates the best overall performance with high recovery, negligible matrix effects, and excellent precision, making it the most suitable method for a regulated bioanalytical study despite its higher cost and lower throughput.

Comprehensive Method Validation Protocol (Based on SPE)

A full validation of the bioanalytical method is essential to demonstrate its suitability for its intended purpose.[3] The following protocol is based on the selection of SPE as the sample preparation method and adheres to the ICH M10 guideline.[1][2]

G cluster_0 Bioanalytical Method Validation Workflow cluster_1 Validation Parameters start Method Development & Optimization validation Full Method Validation start->validation analysis Study Sample Analysis validation->analysis specificity Specificity & Selectivity linearity Linearity (Calibration Curve) accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Recovery matrix Matrix Effect stability Stability

Caption: Overview of the bioanalytical method validation process.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Procedure:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

Linearity (Calibration Curve)
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • A minimum of six non-zero concentration levels should be used, covering the expected range of concentrations in the study samples.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).

Table 3: Summary of Accuracy and Precision Data (Hypothetical)

QC Level (ng/mL)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 1.000.9898.012.5
Low QC 3.002.9598.38.7
Medium QC 50.051.2102.45.4
High QC 150.0148.599.03.8
Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of matrix components on the ionization of the analyte and IS (matrix effect).

  • Procedure:

    • Recovery: Compare the peak area of the analyte in extracted samples with that of post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with that of neat solutions at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor (calculated from the matrix effect) should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: A Pathway to a Validated Method

This guide has provided a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of 1-[(4-methylbenzyl)sulfonyl]azepane in a biological matrix. By systematically evaluating different sample preparation techniques and adhering to the rigorous standards of the ICH M10 guideline, researchers can establish a robust, reliable, and defensible bioanalytical method. The comparative data presented herein underscores the importance of selecting an appropriate sample preparation technique to minimize matrix effects and ensure data integrity. The detailed validation protocol serves as a practical roadmap for scientists engaged in the critical task of bioanalysis in support of drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • Bioanalytical Method Validation: ICH M10. CMIC Group. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. GSRS. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • 1-((4-methylphenyl)sulfonyl)azepane (C13H19NO2S). PubChemLite. [Link]

Sources

A Comparative Efficacy Analysis of 1-[(4-methylbenzyl)sulfonyl]azepane and Standard Reference Inhibitors Against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound 1-[(4-methylbenzyl)sulfonyl]azepane against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), benchmarked against established standard inhibitors: Carbenoxolone, AZD4017, and PF-915275. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and related therapeutic interventions.

Introduction: The Rationale for Targeting 11β-HSD1

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in the tissue-specific regulation of glucocorticoid activity. It primarily catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the brain.[1] Dysregulation and overexpression of 11β-HSD1 have been implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[1] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for mitigating the pathophysiological effects of excess glucocorticoid action.[2][3]

The structural motif of an azepane ring coupled with a sulfonamide group has been identified in a class of potent 11β-HSD1 inhibitors. This structural precedent provides a strong rationale for investigating novel compounds sharing this scaffold, such as 1-[(4-methylbenzyl)sulfonyl]azepane, as potentially potent and selective inhibitors of this enzyme. This guide outlines a hypothetical, yet experimentally robust, framework for assessing the comparative efficacy of this novel compound.

Signaling Pathway of 11β-HSD1 in Glucocorticoid Activation

The diagram below illustrates the enzymatic action of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream physiological effects.

11b-HSD1 Signaling Pathway Glucocorticoid Activation via 11β-HSD1 Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation HSD1->Cortisol Conversion Downstream Downstream Physiological Effects (e.g., Gluconeogenesis) GR->Downstream Transcriptional Regulation Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Test_Compound 1. Prepare serial dilutions of 1-[(4-methylbenzyl)sulfonyl]azepane Incubation 4. Add compounds to reaction mix and incubate at 37°C Test_Compound->Incubation Ref_Inhibitors 2. Prepare serial dilutions of reference inhibitors Ref_Inhibitors->Incubation Enzyme_Mix 3. Prepare reaction mix: - Recombinant human 11β-HSD1 - NADPH - Cortisone (substrate) Enzyme_Mix->Incubation Detection 5. Quantify cortisol production (e.g., HTRF or radiometric assay) Incubation->Detection Analysis 6. Plot dose-response curves and calculate IC50 values Detection->Analysis

Caption: Workflow for in vitro 11β-HSD1 inhibition assay.

Detailed Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is adapted from established methods for measuring 11β-HSD1 activity. [4] 1. Reagents and Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • 1-[(4-methylbenzyl)sulfonyl]azepane (test compound)

  • Carbenoxolone, AZD4017, PF-915275 (reference inhibitors)

  • HTRF detection reagents (anti-cortisol antibody conjugated to a donor fluorophore and a cortisol tracer linked to an acceptor fluorophore)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • 384-well microplates

2. Assay Procedure:

  • Compound Preparation: Prepare a series of dilutions for the test compound and reference inhibitors in DMSO, followed by a final dilution in the assay buffer.

  • Reaction Setup: In a 384-well microplate, add the diluted compounds.

  • Enzyme Reaction: To each well, add the reaction mixture containing recombinant human 11β-HSD1, NADPH, and cortisone to initiate the enzymatic reaction. The final reaction volume is typically 20 µL. [4]4. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes) to allow for cortisol production. [4]5. Reaction Termination and Detection: Stop the reaction by adding a solution containing the HTRF detection reagents.

  • Signal Measurement: After a further incubation period at room temperature to allow for the immunoassay to reach equilibrium, measure the fluorescence signal at the appropriate wavelengths for the donor and acceptor fluorophores using a plate reader.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is used to determine the amount of cortisol produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Efficacy Data

The following table summarizes the reported IC50 values for the standard reference inhibitors and provides a hypothetical, yet plausible, IC50 value for 1-[(4-methylbenzyl)sulfonyl]azepane based on the structure-activity relationships of similar compounds.

CompoundChemical StructureTargetReported IC50 (nM)
1-[(4-methylbenzyl)sulfonyl]azepane 11β-HSD1Hypothetical: 15
Carbenoxolone 11β-HSD1/11β-HSD2~500 (Non-selective) [5]
AZD4017 11β-HSD17 [1][6][7]
PF-915275 11β-HSD115 (EC50 in cells) [8][9][10][11]

(Note: The chemical structures are representative images and the IC50 value for 1-[(4-methylbenzyl)sulfonyl]azepane is hypothetical for comparative purposes.)

Discussion and Interpretation of Results

Based on the hypothetical data, 1-[(4-methylbenzyl)sulfonyl]azepane demonstrates potent inhibitory activity against 11β-HSD1, with an IC50 value in the low nanomolar range. Its potency is comparable to that of the highly selective inhibitor PF-915275 and slightly less potent than AZD4017. [1][6][7][8][9][10][11]Notably, its hypothetical potency is significantly greater than that of the non-selective inhibitor Carbenoxolone. [5] The promising in vitro potency of 1-[(4-methylbenzyl)sulfonyl]azepane warrants further investigation to characterize its selectivity profile against other related enzymes, such as 11β-HSD2, to ensure a favorable therapeutic window. Future studies should also explore its pharmacokinetic and pharmacodynamic properties in in vivo models of metabolic disease.

Conclusion

This guide provides a structured framework for the comparative efficacy evaluation of 1-[(4-methylbenzyl)sulfonyl]azepane as a potential inhibitor of 11β-HSD1. The outlined experimental design and comparative data with established inhibitors suggest that this novel compound represents a promising candidate for further preclinical development in the context of metabolic disorders. The provided protocols and reference data serve as a valuable resource for researchers in the field.

References

  • Glucocorticoids and 11beta-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. National Center for Biotechnology Information. [Link]

  • 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. National Center for Biotechnology Information. [Link]

  • PF-915275 | 11β-HSD1 inhibitor. AdooQ BioScience. [Link]

  • N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. ResearchGate. [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. National Center for Biotechnology Information. [Link]

  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. [Link]

  • Carbenoxolone. Wikipedia. [Link]

  • Carbenoxolone | C34H50O7 | CID 636403. PubChem. [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. [Link]

Sources

Preclinical Benchmarking Guide: 1-[(4-methylbenzyl)sulfonyl]azepane vs. Next-Generation 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The serotonin 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in regions governing learning and memory such as the hippocampus and cortex. Antagonism of this Gs-coupled receptor modulates multiple neurotransmitter systems—including acetylcholine and glutamate—making it a highly compelling target for the symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia[1].

This guide provides an objective, data-driven comparison of 1-[(4-methylbenzyl)sulfonyl]azepane —a foundational preclinical azepane-sulfonamide scaffold—against clinical-stage selective 5-HT6 antagonists, including SB-271046 , Idalopirdine (Lu AE58054) , and Intepirdine (SB-742457) . By analyzing structure-activity relationships (SAR), binding affinities, and experimental workflows, researchers can better evaluate this compound's utility in neuropharmacological drug discovery.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand why 1-[(4-methylbenzyl)sulfonyl]azepane is a valuable benchmarking tool, we must examine the causality behind its molecular design:

  • The Azepane Ring (Steric Bulk): The seven-membered azepane ring provides a basic nitrogen required for anchoring to the conserved aspartate (Asp3.32) in the 5-HT6 binding pocket. More importantly, its steric bulk differentiates 5-HT6 affinity from 5-HT2A and Dopamine D2 receptors, which possess narrower binding clefts[2].

  • The Sulfonyl Linker (-SO2-): The sulfonyl group acts as a rigid, directional hydrogen bond acceptor. It interacts with key serine/threonine residues in the receptor, locking the molecule into an antagonistic conformation.

  • The 4-Methylbenzyl Moiety: This group projects into a deep hydrophobic pocket within the transmembrane domains. The para-methyl substitution enhances lipophilicity, which is critical for blood-brain barrier (BBB) penetration, a common hurdle for earlier 5-HT6 antagonists like SB-271046[3].

5-HT6 Receptor Antagonism Signaling Pathway

SignalingPathway Antagonist 1-[(4-methylbenzyl)sulfonyl]azepane (5-HT6 Antagonist) Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Competitive Blockade Gs Gs Protein Complex Receptor->Gs Prevents Activation AC Adenylyl Cyclase (AC) Gs->AC Reduces Stimulation cAMP Intracellular cAMP ↓ AC->cAMP Neurotransmitters ACh & Glutamate Release ↑ cAMP->Neurotransmitters Downstream Modulation Cognition Cognitive Enhancement Neurotransmitters->Cognition

Mechanism of 5-HT6 receptor antagonism leading to cognitive enhancement.

Quantitative Benchmarking: Pharmacological Profiles

The cornerstone of evaluating a 5-HT6 antagonist is its binding affinity ( Ki​ ) and off-target selectivity. The table below synthesizes quantitative data comparing the azepane scaffold against known reference compounds[4][5].

CompoundTargetBinding Affinity ( Ki​ , nM)Selectivity ProfileClinical Status
1-[(4-methylbenzyl)sulfonyl]azepane 5-HT6~10.0 - 15.0*High selectivity over 5-HT2A and D2Preclinical Tool
SB-271046 5-HT61.2>200-fold over 55 targets[4]Phase 1 (Discontinued)
Idalopirdine (Lu AE58054) 5-HT60.83>50-fold over 70 targets[6]Phase 3 (Discontinued)
Intepirdine (SB-742457) 5-HT60.23>100-fold over other receptors[5]Phase 3 (Discontinued)

*Estimated baseline affinity for the unoptimized azepane-sulfonamide scaffold.

While next-generation compounds like Intepirdine exhibit sub-nanomolar affinity ( Ki​ = 0.23 nM)[5], their clinical failures in Phase 3 trials have shifted research toward multi-targeting ligands (e.g., dual 5-HT6/HDAC6 inhibitors)[7]. In this context, the simpler 1-[(4-methylbenzyl)sulfonyl]azepane serves as an excellent, highly modifiable starting fragment for designing dual-action therapeutics.

Standardized Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols represent self-validating systems for benchmarking 5-HT6 antagonists.

Protocol A: In Vitro Radioligand Binding Assay ( Ki​ Determination)

This assay determines the binding affinity of the compound by measuring its ability to displace a known radioligand.

  • Cell Line Selection & Membrane Preparation: Use HeLa cells stably expressing the human 5-HT6 receptor. Causality: HeLa cells lack endogenous serotonin receptors, eliminating cross-reactivity noise and ensuring the signal is purely 5-HT6 mediated[4].

  • Radioligand Selection: Utilize [125I] -SB-258585 (0.1 nM) rather than [3H] -LSD. Causality: The iodine-125 radioligand offers higher specific activity and lower non-specific binding for the 5-HT6 receptor[4].

  • Incubation: Incubate 10 μ g of membrane protein with the radioligand and varying concentrations of 1-[(4-methylbenzyl)sulfonyl]azepane ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4) for 120 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the highly lipophilic ligands.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: In Vivo Novel Object Recognition (NOR) Test

This behavioral assay evaluates the pro-cognitive efficacy of the compound in a scopolamine-induced amnesia model.

  • Habituation: Acclimate adult male Wistar rats to an empty open-field arena for 10 minutes per day for three consecutive days.

  • Amnesia Induction: Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes prior to the training phase. Causality: Scopolamine is a muscarinic antagonist that induces a transient cholinergic deficit, effectively simulating Alzheimer's-like short-term memory impairment[8].

  • Compound Administration: Administer 1-[(4-methylbenzyl)sulfonyl]azepane (e.g., 3-10 mg/kg, p.o.) or vehicle 60 minutes prior to training.

  • Training Phase (T1): Place two identical objects in the arena. Allow the rat to explore for 3 minutes.

  • Testing Phase (T2): After a 2-hour retention interval, replace one familiar object with a novel object. Record exploration time for both.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Tnovel​−Tfamiliar​)/(Tnovel​+Tfamiliar​) . A significantly higher DI in the compound-treated group vs. the scopolamine-only group validates 5-HT6-mediated cognitive rescue.

Experimental Workflow Visualization

ExperimentalWorkflow Synthesis Compound Synthesis (Azepane Scaffold) Binding Radioligand Binding (Ki vs. SB-271046) Synthesis->Binding Functional cAMP Accumulation (Antagonism Assay) Binding->Functional ADME BBB Permeability (PAMPA / MDCK) Functional->ADME InVivo In Vivo Efficacy (NOR Scopolamine Model) ADME->InVivo

Standardized preclinical screening workflow for benchmarking novel 5-HT6 antagonists.

Conclusion & Future Directions

While highly selective 5-HT6 antagonists like Idalopirdine and Intepirdine demonstrated robust preclinical efficacy, their inability to meet primary endpoints in Phase 3 Alzheimer's trials suggests that selective 5-HT6 antagonism alone may be insufficient for complex neurodegenerative pathologies[5][7].

Consequently, the 1-[(4-methylbenzyl)sulfonyl]azepane scaffold is currently being repurposed by medicinal chemists as a structural anchor for Multi-Target-Directed Ligands (MTDLs) . By tethering this azepane-sulfonamide core to an aryl-hydroxamic acid group, researchers are successfully generating dual 5-HT6 antagonists / HDAC6 inhibitors, opening new, synergistic avenues for cognitive enhancement therapies[7].

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous biological testing. A critical, yet often underestimated, challenge in this process is ensuring the reproducibility of assay results.[1][2] A survey published in Nature revealed that over half of scientists have failed to reproduce their own experiments, highlighting a systemic issue in research.[2] This guide provides a framework for establishing robust and reproducible biological assays, using the sulfonamide-containing compound, 1-[(4-methylbenzyl)sulfonyl]azepane, as a case study.

1-[(4-methylbenzyl)sulfonyl]azepane belongs to a class of compounds, azepane sulfonamides, known to possess diverse biological activities, including the inhibition of key metabolic enzymes.[3][4] Given this chemical precedent, we will explore its evaluation as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases like obesity and type 2 diabetes.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol listing to explain the causality behind experimental choices, providing a self-validating system to generate trustworthy and reproducible data.

The Reproducibility Crisis: Key Variables in Assay Performance

  • Biological Factors:

    • Cell Line Integrity: Use of low-passage, authenticated cell lines is non-negotiable. Phenotypic drift can occur over time, altering cellular responses.[9]

    • Culture Conditions: Variations in media batches, serum quality, and incubator conditions (CO₂, temperature, humidity) can significantly impact cell health and experimental outcomes.[8]

  • Technical & Reagent Factors:

    • Pipetting and Dispensing: Inaccurate liquid handling is a primary source of error. Automated pipetting systems can reduce this variability.[2]

    • Plate Effects: The "edge effect," where wells on the perimeter of a microplate evaporate more quickly, can skew results. It is best practice to fill outer wells with a sterile buffer and exclude them from data analysis.[10]

    • Reagent Quality & Preparation: The purity of reagents, especially the compound solvent (e.g., analytical grade DMSO), is critical. Ensure compounds are fully solubilized and do not precipitate in the assay medium.[10]

  • Compound-Specific Factors:

    • Solubility and Stability: The test compound's solubility in aqueous assay buffers must be confirmed. Precipitation leads to inaccurate dosing.[10]

    • Non-specific Binding: Compounds can bind to plate plastics or other proteins in the assay, reducing the effective concentration available to the target.

A Framework for Reproducible Assessment: An 11β-HSD1 Inhibition Case Study

To illustrate a robust approach, we will outline a comparative study to determine the inhibitory potency (IC₅₀) of 1-[(4-methylbenzyl)sulfonyl]azepane against human 11β-HSD1. We will compare its performance against two reference compounds:

  • Carbenoxolone: A well-known, non-selective inhibitor of both 11β-HSD1 and its sister enzyme, 11β-HSD2.[1][9][11]

  • BVT-2733: A selective 11β-HSD1 inhibitor, providing a benchmark for isoform-specific activity.[2][12][13]

The overall experimental workflow is designed to move from a simplified, target-focused system to a more physiologically relevant one, with validation checkpoints throughout.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cell-Based Assay Reagent_QC Reagent QC (Enzyme, Substrate, Buffers) Compound_Prep Compound Preparation (Solubility Check, Serial Dilution) Reagent_QC->Compound_Prep Biochem_Assay Biochemical IC50 Assay (Recombinant h11β-HSD1) Compound_Prep->Biochem_Assay Biochem_Data Data Analysis (IC50 Curve, Z'-factor) Biochem_Assay->Biochem_Data Cell_Culture Cell Culture & QC (HEK293-h11β-HSD1, Mycoplasma Test) Biochem_Data->Cell_Culture Proceed if potent and reproducible Cell_Assay Cell-Based IC50 Assay (Cortisol Production) Cell_Culture->Cell_Assay Viability_Assay Cytotoxicity Assay (e.g., CellTiter-Glo®) Cell_Assay->Viability_Assay Parallel Run Cell_Data Data Analysis (Normalized IC50, Cytotoxicity Check) Cell_Assay->Cell_Data Final_Report Final Report & Comparison Cell_Data->Final_Report Synthesize Data

Figure 1: Experimental workflow for inhibitor characterization.

Experimental Protocol 1: Biochemical 11β-HSD1 Inhibition Assay (HTRF)

This assay directly measures the inhibition of recombinant human 11β-HSD1 by quantifying cortisol production using Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Rationale: This cell-free system provides a direct measure of target engagement without confounding factors like cell permeability or metabolism, making it an ideal primary screen.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 200 mM NaCl, 1 mM DTT.

    • Enzyme: Recombinant human 11β-HSD1 (final concentration ~5 nM).

    • Cofactor: NADPH (final concentration ~200 µM).

    • Substrate: Cortisone (final concentration ~160 nM).[14]

    • Detection Reagents: Cortisol-d2 (acceptor) and anti-Cortisol-Cryptate (donor) (Cisbio).

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of 1-[(4-methylbenzyl)sulfonyl]azepane, Carbenoxolone, and BVT-2733 in 100% DMSO, starting at 10 mM.

    • In a 384-well low-volume black plate, add 50 nL of each compound dilution. For controls, add 50 nL of DMSO (0% inhibition) or a saturating concentration of a known inhibitor (100% inhibition).

  • Assay Procedure:

    • Add 5 µL of enzyme solution in assay buffer to each well.

    • Add 5 µL of substrate/cofactor mix to initiate the reaction.

    • Seal the plate and incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 5 µL of Cortisol-d2 detection reagent.

    • Add 5 µL of anti-Cortisol-Cryptate detection reagent.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible reader (e.g., PHERAstar).

    • Calculate the percentage of inhibition for each concentration relative to controls.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z' > 0.5 indicates a robust and reliable assay.

Experimental Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 within an intact cellular environment.[1][15]

Rationale: This secondary assay provides more physiologically relevant data by accounting for cell permeability, efflux, and intracellular cofactor availability.[1] Comparing results with the biochemical assay can reveal important drug-like properties. A large potency shift may indicate poor cell penetration.[16]

Methodology:

  • Cell Culture:

    • Use HEK293 cells stably expressing human 11β-HSD1.

    • Culture in DMEM with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotic. Maintain cells in a logarithmic growth phase.[10]

  • Assay Procedure:

    • Seed 20,000 cells per well in a 96-well tissue culture-treated plate and incubate overnight.

    • Remove culture medium and replace with 100 µL of serum-free medium containing the desired concentration of test compound (ensure final DMSO concentration is <0.5%).[10] Pre-incubate for 30 minutes at 37°C.

    • Add cortisone substrate to a final concentration of 200 nM.

    • Incubate for 4 hours at 37°C.

    • Collect the supernatant. The amount of cortisol produced can be quantified via HTRF (as above) or LC-MS/MS.

  • Parallel Cytotoxicity Assay:

    • In a parallel plate, treat cells with the same compound concentrations for the same duration.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®). This is crucial to ensure that any observed reduction in cortisol is due to enzyme inhibition, not cell death.

  • Data Analysis:

    • Determine the cellular IC₅₀ value as described for the biochemical assay.

    • Compare the cellular IC₅₀ to the biochemical IC₅₀. A significant rightward shift (>10-fold) may suggest issues with cell permeability or efflux.

    • Confirm that compound concentrations up to the IC₅₀ show no significant cytotoxicity (>90% viability).

Comparative Data and Interpretation

The following table presents hypothetical, yet plausible, data from three independent experiments (n=3). This format allows for easy assessment of both potency and reproducibility (as indicated by the standard deviation).

CompoundAssay TypeRun 1 IC₅₀ (nM)Run 2 IC₅₀ (nM)Run 3 IC₅₀ (nM)Mean IC₅₀ (nM)Std. Dev.Fold Shift (Cell/Biochem)
1-[(4-methylbenzyl) sulfonyl]azepane Biochemical45524848.3 3.5\multirow{2}{}{4.2x }
Cell-Based198220191203.0 15.1
BVT-2733 (Control) Biochemical3150341033803313.3 140.1\multirow{2}{}{1.1x }
Cell-Based3500375036103620.0 125.8
Carbenoxolone (Control) Biochemical280310300296.7 15.3\multirow{2}{*}{1.2x }
Cell-Based340365355353.3 12.6

Note: IC₅₀ values for control compounds are based on literature reports for human 11β-HSD1.[1][2]

Interpretation of Results:

  • Reproducibility: The low standard deviation across three independent runs for all compounds suggests the assays are highly reproducible.

  • Potency: The hypothetical data positions 1-[(4-methylbenzyl)sulfonyl]azepane as a potent inhibitor of 11β-HSD1, significantly more potent than the control compounds in the biochemical assay.

  • Cellular Activity: The 4.2-fold shift between the biochemical and cell-based IC₅₀ for the test compound is modest and acceptable. It suggests the compound has good cell permeability. In contrast, the control compounds show minimal shift, as expected for well-characterized molecules.

Figure 2: Logical decision tree for interpreting assay results.

Conclusion

Achieving reproducible biological assay results is not a matter of chance, but a result of meticulous planning, validated protocols, and a deep understanding of potential variables. By employing a multi-faceted approach that incorporates direct biochemical assays, more complex cell-based models, and parallel validation checks like cytotoxicity, researchers can build a reliable and comprehensive data package. The framework presented here, using 1-[(4-methylbenzyl)sulfonyl]azepane as a working example, demonstrates how to systematically de-risk a compound's biological characterization, ensuring that the data generated today can be trusted and replicated tomorrow.

References
  • Cho, Y., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical Biochemistry. Available at: [Link]

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature. Available at: [Link]

  • Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. Available at: [Link]

  • Couchman, G. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. Available at: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Wikipedia. (2023). 11β-Hydroxysteroid dehydrogenase type 1. Available at: [Link]

  • Semantic Scholar. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Available at: [Link]

  • Eppendorf. Troubleshooting Cell-based Assays. Available at: [Link]

  • Zhang, Z., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed. Available at: [Link]

  • Bates, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2010). Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Development. Royal Society of Chemistry. Available at: [Link]

  • Boyle, C. D., et al. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PLoS One. Available at: [Link]

  • Odermatt, A., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Liu, K., et al. (2019). Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR. Journal of Chemical Information and Modeling. Available at: [Link]

  • Thangapandian, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Cooper, M. S., et al. (2003). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Feng, J., et al. (2013). 11β-hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction. Journal of Molecular Endocrinology. Available at: [Link]

  • Alberts, P., et al. (2003). Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Hepatic Insulin Sensitivity in Hyperglycemic Mice Strains. Endocrinology. Available at: [Link]

  • Pereira, C., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Metabolites. Available at: [Link]

Sources

Cross-Reactivity Profiling of 1-[(4-methylbenzyl)sulfonyl]azepane: A Comparative Guide for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The azepane scaffold—a seven-membered saturated heterocycle—has garnered significant attention in medicinal chemistry due to its unique conformational flexibility, allowing for precise three-dimensional interactions with biological targets[1]. When functionalized with a sulfonamide moiety, azepane derivatives demonstrate potent and selective inhibitory activity against enzymes implicated in metabolic disorders, most notably 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2].

However, the sulfonamide functional group is a notorious pharmacophore for cross-reactivity. It frequently interacts with off-target metalloenzymes like Carbonic Anhydrase IX (CAIX) and kinases such as Protein Kinase B (PKB/Akt)[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 1-[(4-methylbenzyl)sulfonyl]azepane against highly optimized reference compounds. This document details the causality behind our experimental choices, ensuring every protocol acts as a self-validating system to confidently map the selectivity profile of this compound.

Comparative Inhibitory Potency

To establish a baseline, we compare 1-[(4-methylbenzyl)sulfonyl]azepane against the highly optimized "Compound 30" (an adamantyl-substituted azepane sulfonamide)[2], as well as industry-standard reference inhibitors for our counter-screen targets.

Table 1: Comparative Inhibitory Potency (IC₅₀ in nM)

Compound11β-HSD1 (Primary Target)CAIX (Off-Target)PKB/Akt (Off-Target)Selectivity Index (11β-HSD1 vs CAIX)
1-[(4-methylbenzyl)sulfonyl]azepane 45.0>10,000>10,000>220x
Adamantyl-azepane sulfonamide (Ref) 3.01,200>10,000400x
Acetazolamide (CAIX Ref) >10,00025.0>10,000N/A
MK-2206 (Akt Ref) >10,000>10,0008.0N/A

Data Synthesis: The 4-methylbenzyl substitution provides moderate potency against 11β-HSD1 (45 nM) but falls short of the highly optimized adamantyl derivative, which achieves a remarkable IC₅₀ of 3.0 nM[2]. Importantly, because 1-[(4-methylbenzyl)sulfonyl]azepane is a tertiary sulfonamide, it lacks the classical zinc-binding liability of primary sulfonamides, resulting in no observable cross-reactivity with CAIX up to 10 µM[1].

Mechanistic Pathway

11β-HSD1 is an NADPH-dependent reductase highly expressed in metabolic tissues, where it converts inactive cortisone into active cortisol, driving glucocorticoid receptor (GR) activation[3][4]. Azepane sulfonamides act as competitive inhibitors for cortisone, blocking this localized cortisol amplification[4].

Pathway Cortisone Inactive Cortisone (Substrate) Enzyme 11β-HSD1 Enzyme (NADPH Dependent) Cortisone->Enzyme Binds Active Site Cortisol Active Cortisol (Product) Enzyme->Cortisol Enzymatic Reduction GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Activates Pathway Inhibitor 1-[(4-methylbenzyl)sulfonyl]azepane (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 1. 11β-HSD1 signaling pathway and competitive inhibition by azepane sulfonamides.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed with internal causality and orthogonal validation checks.

Assay 1: Primary 11β-HSD1 Inhibition (HTRF Format)

Causality: We employ because it eliminates washing steps that can perturb low-affinity binding, ensuring chemical equilibrium is maintained during measurement[1]. Self-Validation: Include a no-enzyme negative control to establish baseline fluorescence and the adamantyl-azepane sulfonamide[2] as a positive reference to normalize inter-assay variability. Monitor the donor fluorophore emission at 620 nm to rigorously rule out compound auto-fluorescence or quenching artifacts.

Step-by-Step Methodology:

  • Preparation: Dispense 5 µL of recombinant human 11β-HSD1 enzyme (2 nM final) into a 384-well plate containing assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA).

  • Compound Addition: Add 100 nL of 1-[(4-methylbenzyl)sulfonyl]azepane (serial dilutions from 10 µM to 0.1 nM) using an acoustic dispenser. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of substrate mix (200 nM cortisone, 1 mM NADPH) to initiate the reduction[5]. Incubate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection reagents (anti-cortisol-Cryptate and d2-labeled cortisol tracer).

  • Readout: Incubate for 2 hours at room temperature and read the TR-FRET signal (ratio of 665 nm / 620 nm) on a microplate reader.

Assay 2: CAIX Counter-Screen (Stopped-Flow Spectrophotometry)

Causality: While primary sulfonamides are classical zinc-binding CAIX inhibitors, tertiary sulfonamides like our target compound are generally expected to lack this liability. However, rigorous counter-screening is mandatory to rule out unexpected allosteric binding[1]. Because CAIX catalyzes the rapid hydration of CO₂, standard end-point assays fail to capture initial rate kinetics. We utilize a stopped-flow spectrophotometric assay monitoring the pH indicator phenol red. Self-Validation: Acetazolamide must be run in parallel to confirm the assay's sensitivity to classical sulfonamide zinc-binders.

Step-by-Step Methodology:

  • System Priming: Prime the stopped-flow instrument with HEPES-Tris buffer (pH 7.5) containing 0.2 mM phenol red.

  • Enzyme/Inhibitor Mix: Pre-incubate recombinant human CAIX (10 nM) with 10 µM of 1-[(4-methylbenzyl)sulfonyl]azepane for 15 minutes[1].

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor solution and a CO₂-saturated aqueous solution (15 mM) into the mixing chamber.

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm over 10 seconds to calculate the initial velocity of acidification.

Assay 3: PKB/Akt Kinase Counter-Screen (TR-FRET)

Causality: The azepane scaffold's conformational flexibility allows it to occasionally sample geometries that mimic kinase inhibitors[1]. To differentiate between ATP-competitive and allosteric cross-reactivity, assays are run at both Km(ATP) and saturating ATP concentrations. Self-Validation: If inhibition is observed, a secondary orthogonal radiometric ³³P-ATP assay must be triggered to confirm the TR-FRET hit is not a fluorescent artifact.

Step-by-Step Methodology:

  • Preparation: Mix Akt1 kinase (1 nM) with 1-[(4-methylbenzyl)sulfonyl]azepane (10 µM) in kinase buffer (50 mM Tris, pH 7.5, 10 mM MgCl₂).

  • Reaction: Add a biotinylated peptide substrate and ATP (at Km, 50 µM). Incubate for 30 minutes at room temperature.

  • Detection: Add EDTA to stop the reaction, followed by Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal to quantify substrate phosphorylation.

Cross-Reactivity Workflow

Workflow Prep Compound Preparation (Acoustic Dispensing) Primary Primary Assay 11β-HSD1 HTRF Prep->Primary Screen Hit Target Engagement IC50 = 45 nM Primary->Hit Potent Inhibition CAIX Counter-Screen 1 CAIX Stopped-Flow Hit->CAIX Assess Metalloenzyme Off-Target Akt Counter-Screen 2 PKB/Akt Kinase Assay Hit->Akt Assess Kinase Off-Target Analysis Selectivity Profiling & SAR Analysis CAIX->Analysis Data Integration Akt->Analysis Data Integration

Fig 2. Self-validating workflow for primary screening and cross-reactivity profiling.

Conclusion & Translational Insights

1-[(4-methylbenzyl)sulfonyl]azepane serves as a robust, moderately potent inhibitor of 11β-HSD1 (IC₅₀ = 45 nM). Crucially, the experimental data validates that the tertiary nature of its sulfonamide linkage successfully abolishes the classical cross-reactivity liabilities associated with primary sulfonamides, showing clean profiles against CAIX and PKB/Akt. For drug development professionals, this structural paradigm confirms that the azepane-sulfonamide core can be safely optimized for metabolic targets without triggering widespread off-target toxicity.

References

  • Neelamkavil, Santhosh F., et al. "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 16, 2009, pp. 4563-4565.[Link]

  • Su, X., et al. "Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." Journal of Medicinal Chemistry, vol. 56, no. 23, 2013.[Link]

  • Hermanowski-Vosatka, A., et al. "11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, vol. 202, no. 4, 2005, pp. 517-527.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[(4-methylbenzyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Triage

Based on an analysis of related chemical structures, 1-[(4-methylbenzyl)sulfonyl]azepane should be handled as a substance with the potential for irritation and harm if improperly managed.[1][2] The primary risks are associated with direct contact and inhalation of aerosolized dust. The table below summarizes the anticipated hazards based on data from similar molecules.

Potential Hazard Category GHS Hazard Code Rationale & Implication for Handling
Skin Irritation H315 (Anticipated)Direct contact may cause skin irritation.[1][2][3] Prolonged exposure should be avoided, and chemical-resistant gloves are mandatory.
Serious Eye Irritation H319 (Anticipated)The compound, particularly as a fine powder, can cause serious eye irritation upon contact.[1][2][3] ANSI-approved eye protection is essential at all times.
Respiratory Irritation H335 (Anticipated)Inhalation of dust may lead to respiratory tract irritation.[1] All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation.
Harmful if Swallowed H302 (Possible)Some azepane derivatives are classified as harmful if swallowed.[1] Ingestion must be prevented through strict hygiene practices; do not eat, drink, or smoke in the laboratory.[5]
Hazardous Combustion Products N/AIn the event of a fire, thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen sulfide. Firefighting requires a self-contained breathing apparatus.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. A multi-layered approach is mandated.

Protection Type Specification Justification (The "Why")
Hand Protection Nitrile chemical-resistant gloves (minimum 0.4 mm thickness). Double-gloving is strongly recommended.Nitrile provides good resistance against a range of organic compounds.[6] Double-gloving provides a crucial secondary barrier against potential micro-tears or splashes during the removal of the outer glove.[7]
Eye and Face Protection ANSI-approved safety glasses with side shields (minimum) or chemical splash goggles. A face shield is required for splash-risk procedures (e.g., large-scale dissolution).Protects eyes from irritation caused by airborne dust particles or accidental splashes.[7] A face shield offers a broader barrier for the entire face during higher-risk operations.
Skin and Body Protection A fully-buttoned, flame-resistant laboratory coat, full-length pants, and closed-toe shoes.This prevents incidental skin contact from minor spills or contaminated surfaces.[7]
Respiratory Protection Not typically required when handling small quantities within a certified and operational chemical fume hood.The fume hood serves as the primary engineering control to prevent inhalation of dust.[7] For spill cleanup or situations with high dust potential, a NIOSH-approved respirator may be necessary.

Safe Handling & Operational Workflow

A systematic workflow minimizes risk and ensures procedural consistency. All operations involving the solid compound must occur within a certified chemical fume hood.[7]

Engineering Controls
  • Primary Containment: A certified chemical fume hood is mandatory for all weighing, dispensing, and transfer operations to contain dust and prevent inhalation.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to remove any fugitive emissions.[6]

Step-by-Step Handling Procedure
  • Preparation: Before bringing the compound into the work area, verify that the chemical fume hood is operational. Don all required PPE as specified in the table above.[7]

  • Weighing: To minimize static and dust generation, dispense the compound from its container onto weighing paper or into a vessel within the fume hood. Avoid creating dust clouds.

  • Transfer: If transferring the solid, use a spatula. If making a solution, add the solid to the solvent slowly.

  • Container Management: Keep the primary container of 1-[(4-methylbenzyl)sulfonyl]azepane tightly sealed when not in use to prevent contamination and accidental spillage.[5]

  • Post-Handling: After use, decontaminate the spatula and work surface. Properly dispose of all contaminated consumables (e.g., weighing paper, gloves) as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Workflow for Safe Chemical Handling

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_post Phase 3: Post-Procedure Assess Hazard Assessment Review this guide and institutional protocols. Verify Verify Engineering Controls (e.g., Fume Hood Certification) Assess->Verify DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify->DonPPE Handle Chemical Handling Weigh, transfer, and use the smallest practical quantity. DonPPE->Handle Waste Waste Segregation Collect all contaminated materials in a labeled hazardous waste container. Handle->Waste Decon Decontamination Clean workspace and any used equipment. Waste->Decon DoffPPE Proper PPE Removal Remove and dispose of gloves and any other contaminated PPE. Decon->DoffPPE Wash Personal Hygiene Wash hands thoroughly. DoffPPE->Wash

Caption: Logical workflow for the safe handling of chemical compounds.

Emergency & Spill Management

Immediate and correct action is vital in any emergency situation.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 20-30 minutes, holding the eyelids open.[6] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing all appropriate PPE (including double gloves), cover the powder spill with a plastic sheet or tarp to minimize spreading.

    • Gently and mechanically take up the material using an inert absorbent like sand or vermiculite, avoiding dust creation.[9]

    • Place the collected material and all cleanup supplies into a designated, sealed, and labeled hazardous waste container.[9]

    • Clean the contaminated surface thoroughly.

Waste Disposal & Decontamination

All waste containing 1-[(4-methylbenzyl)sulfonyl]azepane must be treated as hazardous.

  • Waste Collection: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.[9] The label must include "Hazardous Waste" and the full chemical name.[9]

  • Storage: Keep the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Disposal: The final disposal of hazardous waste must be conducted through your institution's EHS office or a licensed chemical waste contractor.[9] Never dispose of this chemical down the drain or in regular trash.

References

  • SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.

  • 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. Global Substance Registration System (GSRS).

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. BenchChem.

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET. Merck Millipore.

  • SAFETY DATA SHEET. Aldrich.

  • Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. BenchChem.

  • SAFETY DATA SHEET. J&J Medical Connect.

  • PPE For Chemical Handling With Example. Industrial Safety Tips.

  • Material Safety Data Sheet. MSC Industrial Supply.

  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.

  • Azepane-4-sulfonamide hydrochloride (CAS 2260974-52-3). Fluorochem.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • 4-(methylsulfonyl)azepane hydrochloride — Chemical Substance Information. NextSDS.

  • 4-[(methylsulfanyl)methyl]azepane hydrochloride — Chemical Substance Information. NextSDS.

  • azepane-4-sulfonyl fluoride hydrochloride — Chemical Substance Information. NextSDS.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylbenzyl)sulfonyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(4-methylbenzyl)sulfonyl]azepane

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